2-Fluoro-3-(trifluoromethyl)phenylacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-8-5(4-7(14)15)2-1-3-6(8)9(11,12)13/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXLNEHPKQVCAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939115 | |
| Record name | [2-Fluoro-3-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939115 | |
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Molecular Weight |
222.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194943-83-4, 178748-05-5 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194943-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Fluoro-3-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-(trifluoromethyl)phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
In-Depth Technical Guide: 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid
CAS Number: 194943-83-4
This technical guide provides a comprehensive overview of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid, a key building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential biological significance.
Chemical and Physical Properties
This compound is a solid compound at room temperature with a melting point range of 113-116 °C.[1] Its chemical structure features a phenylacetic acid backbone substituted with both a fluorine atom and a trifluoromethyl group, which significantly influence its physicochemical properties and biological activity.
| Property | Value | Reference |
| CAS Number | 194943-83-4 | [1][2] |
| Molecular Formula | C₉H₆F₄O₂ | [1][2] |
| Molecular Weight | 222.14 g/mol | [1] |
| Melting Point | 113-116 °C | [1] |
| Physical State | Solid | [2] |
| IUPAC Name | 2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid | [2] |
Synthesis and Experimental Protocols
Synthetic Pathway 1: From 2-Fluoro-3-(trifluoromethyl)benzaldehyde
This pathway involves the oxidation of the corresponding benzaldehyde to the carboxylic acid.
Caption: Oxidation of 2-Fluoro-3-(trifluoromethyl)benzaldehyde.
Experimental Protocol (General):
-
Dissolution: Dissolve 2-Fluoro-3-(trifluoromethyl)benzaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Oxidation: Slowly add an oxidizing agent, for instance, potassium permanganate (KMnO₄) or Jones reagent (a solution of chromium trioxide in sulfuric acid), to the solution at a controlled temperature, typically 0 °C to room temperature.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy the excess oxidant. Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.
Synthetic Pathway 2: From 2-Fluoro-3-(trifluoromethyl)benzyl Cyanide
This common route for synthesizing phenylacetic acids involves the hydrolysis of the corresponding benzyl cyanide.
Caption: Two-step synthesis via benzyl cyanide intermediate.
Experimental Protocol (General):
Step 1: Synthesis of 2-Fluoro-3-(trifluoromethyl)benzyl cyanide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Fluoro-3-(trifluoromethyl)benzyl bromide or chloride in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Cyanation: Add sodium cyanide (NaCN) or potassium cyanide (KCN) to the solution. Heat the reaction mixture, typically between 60-100 °C, and monitor its progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water. Extract the product with an organic solvent such as ethyl acetate or diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzyl cyanide.
Step 2: Hydrolysis to this compound
-
Hydrolysis: The crude 2-Fluoro-3-(trifluoromethyl)benzyl cyanide can be hydrolyzed under either acidic or basic conditions.
-
Acidic Hydrolysis: Reflux the cyanide with a mixture of concentrated sulfuric acid and water.
-
Basic Hydrolysis: Reflux the cyanide with an aqueous solution of sodium hydroxide. After the reaction is complete, the resulting carboxylate salt is acidified with a strong acid to precipitate the carboxylic acid.
-
-
Purification: The crude phenylacetic acid is then purified by filtration and recrystallization as described in Synthetic Pathway 1.
Biological Significance and Applications in Drug Discovery
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3] Phenylacetic acid derivatives are known to be scaffolds for various biologically active compounds, including kinase inhibitors. While specific biological activity data for this compound is not extensively published, its structural motifs suggest it is a valuable intermediate for the synthesis of potential therapeutic agents.
The trifluoromethyl group can significantly impact the electronic properties and lipophilicity of a molecule, which are critical for its interaction with biological targets. Compounds containing the trifluoromethylphenyl moiety have been investigated as inhibitors of various kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.
Caption: General logic of kinase inhibition by a derived compound.
Quantitative Data
While a complete set of spectral data for this compound is not available in public databases, the following table summarizes the expected and known physical properties. Researchers synthesizing this compound should perform standard analytical techniques for characterization.
| Data Type | Expected/Known Values |
| ¹H NMR | Aromatic protons (multiplet), methylene protons (singlet), carboxylic acid proton (broad singlet). |
| ¹³C NMR | Peaks corresponding to aromatic carbons, methylene carbon, carboxylic carbon, and trifluoromethyl carbon (quartet due to C-F coupling). |
| ¹⁹F NMR | Signals for the aromatic fluorine and the trifluoromethyl group. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (222.14 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H stretch (broad), C=O stretch of the carboxylic acid, C-F stretches, and aromatic C-H stretches. |
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of novel pharmaceuticals, particularly in the area of kinase inhibitors. Its synthesis can be achieved through established chemical transformations, and its unique combination of functional groups makes it an attractive building block for creating structurally diverse and biologically active molecules. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-(trifluoromethyl)phenylacetic acid, a fluorinated aromatic carboxylic acid, is a compound of significant interest in medicinal chemistry and material science. Its structure, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts unique electronic and steric characteristics.[1] The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, enhances the compound's lipophilicity and metabolic stability, properties that are highly desirable in the design of novel therapeutic agents.[1][2] This guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols and a logical workflow for its characterization.
Core Physicochemical Properties
The key physicochemical parameters of this compound are summarized in the table below. These values are crucial for predicting its behavior in various chemical and biological systems.
| Property | Value | CAS Number |
| Molecular Formula | C₉H₆F₄O₂ | 194943-83-4[3][4] |
| Molecular Weight | 222.14 g/mol | 194943-83-4 |
| Melting Point | 113-116 °C | 194943-83-4[5] |
| Boiling Point | 228 °C (estimated) | 178748-05-5*[5] |
| Appearance | White to off-white crystalline solid/powder | N/A[2][3] |
| pKa | Data not available; predicted to be moderately acidic | N/A |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, acetone); poorly soluble in water. | N/A[2][6][7] |
*Note: The CAS number 178748-05-5 is associated with the compound in a source that also provides the boiling point, though other sources consistently use 194943-83-4 for this compound.[3][4]
Experimental Protocols
The determination of the physicochemical properties listed above is fundamental to the characterization of any novel chemical entity. Below are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
-
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
-
Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.
-
Procedure:
-
A small sample of dry this compound is finely powdered using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[5]
-
Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)
-
Objective: To quantify the acidity of the carboxylic acid group.
-
Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer, standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), and a solvent system (e.g., water-methanol mixture, due to low aqueous solubility).
-
Procedure:
-
A precisely weighed amount of this compound is dissolved in a suitable solvent mixture in a beaker.
-
The pH electrode is calibrated and immersed in the solution.
-
The solution is stirred continuously.
-
The standardized NaOH solution is added in small, precise increments from the burette.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
The titration is continued past the equivalence point.
-
A titration curve (pH vs. volume of NaOH added) is plotted. The pKa is determined as the pH at the half-equivalence point (where half of the acid has been neutralized).
-
Partition Coefficient (LogP) Determination (Shake-Flask Method)
-
Objective: To measure the lipophilicity of the compound, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Apparatus: Separatory funnel, mechanical shaker, UV-Vis spectrophotometer or HPLC, n-octanol, and a buffered aqueous solution (e.g., phosphate buffer at pH 7.4).
-
Procedure:
-
n-Octanol and the aqueous buffer are pre-saturated with each other by mixing and allowing the phases to separate.
-
A known concentration of this compound is dissolved in the n-octanol phase.
-
A measured volume of the n-octanol solution is combined with a measured volume of the aqueous buffer in a separatory funnel.
-
The funnel is shaken for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
The mixture is then allowed to stand until the two phases are clearly separated.
-
The concentration of the compound in the aqueous phase is determined using an appropriate analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
The concentration in the n-octanol phase is calculated by difference.
-
The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for physicochemical characterization and a potential biological interaction pathway for this class of compounds.
Caption: Workflow for the physicochemical characterization of a new chemical entity.
Caption: Postulated mechanism of action based on physicochemical properties.
Significance and Applications
The physicochemical properties of this compound make it a valuable building block in several areas:
-
Pharmaceuticals: The trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets.[2] This makes the compound and its derivatives attractive candidates for the development of new drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or kinase inhibitors.[1][7]
-
Agrochemicals: The fluorinated nature of the molecule may improve the stability and efficacy of agrochemicals, potentially leading to the development of more potent and resilient pesticides or herbicides.[6]
-
Material Science: The compound can be used as a precursor in the synthesis of advanced materials with specific thermal and chemical properties.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 194943-83-4: 2-Fluoro-3-(trifluoromethyl)phenylacetic … [cymitquimica.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pschemicals.com [pschemicals.com]
- 5. This compound CAS#: 178748-05-5 [amp.chemicalbook.com]
- 6. Buy 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid [smolecule.com]
- 7. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]
2-Fluoro-3-(trifluoromethyl)phenylacetic acid molecular weight
An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)phenylacetic acid
This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development. The document details its chemical properties, synthesis, and potential applications, with a focus on its role in medicinal chemistry.
Physicochemical Properties
This compound is a solid compound at room temperature.[1] Its key physicochemical properties are summarized in the table below, providing essential data for laboratory use and theoretical modeling. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic and steric characteristics to the molecule.[2]
| Property | Value | Reference |
| IUPAC Name | 2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid | [1][3] |
| Molecular Formula | C9H6F4O2 | [1][3] |
| Molecular Weight | 222.14 g/mol | |
| CAS Number | 194943-83-4 | [1][3] |
| Melting Point | 113-116 °C | |
| Appearance | Solid | [1] |
| Purity | ≥97% | [1] |
| Canonical SMILES | O=C(O)CC1=CC=CC(C(F)(F)F)=C1F | [1] |
| InChI Key | IZXLNEHPKQVCAE-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
The synthesis of fluorinated phenylacetic acid derivatives is a critical process in organic chemistry, providing versatile building blocks for more complex molecules.[2] While specific, detailed experimental protocols for the direct synthesis of this compound are proprietary or dispersed in patent literature, a general understanding can be derived from common synthetic strategies for related compounds.
General Synthetic Approach
The introduction of the key functional groups—fluorine, trifluoromethyl, and acetic acid moieties—onto the phenyl ring can be achieved through a multi-step synthetic route. Key reactions often include:
-
Fluorination: The introduction of a fluorine atom onto the aromatic ring, typically using specialized fluorinating agents.
-
Trifluoromethylation: The addition of the trifluoromethyl group, often employing reagents like trifluoromethyl iodide or other modern trifluoromethylating agents.[4]
-
Acylation/Carboxylation: The introduction of the acetic acid side chain, which can be accomplished through various methods, including Friedel-Crafts acylation followed by oxidation, or through cross-coupling reactions with a suitable two-carbon synthon.
A plausible synthetic workflow is illustrated in the diagram below.
Example Experimental Protocol: Hydrolysis of an Ester Precursor
A common final step in the synthesis of carboxylic acids is the hydrolysis of their corresponding esters. The following is a generalized protocol for this transformation.
| Step | Procedure |
| 1. Reaction Setup | The ester precursor, methyl 2-(2-fluoro-3-(trifluoromethyl)phenyl)acetate, is dissolved in a suitable solvent mixture, such as methanol and water. |
| 2. Hydrolysis | An aqueous solution of a strong base (e.g., sodium hydroxide or lithium hydroxide) is added to the reaction mixture. |
| 3. Monitoring | The reaction is stirred at room temperature or gently heated, and its progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). |
| 4. Work-up | Once the reaction is complete, the methanol is removed under reduced pressure. The aqueous residue is then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product. |
| 5. Isolation | The solid product is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum. |
| 6. Purification | If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system. |
Role in Drug Discovery and Development
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a widely used strategy in modern drug design to enhance a compound's pharmacological profile.[5] These modifications can significantly impact lipophilicity, metabolic stability, binding affinity, and bioavailability.[5][6]
The Importance of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is particularly valuable in medicinal chemistry.[7] Its strong electron-withdrawing nature can alter the acidity of nearby functional groups and influence the reactivity of the aromatic ring.[2] Furthermore, the -CF3 group can increase the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.[6] Its lipophilicity also aids in the molecule's ability to cross cellular membranes.[6]
Potential Applications
While specific biological activities of this compound are not extensively reported in the public domain, its structural motifs are present in various biologically active compounds. Phenylacetic acid derivatives are key intermediates in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs.[7]
A structurally related compound, 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid, has been identified as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2.[4] Cytochrome P450 enzymes are crucial for drug metabolism, and their inhibition can alter the pharmacokinetics of co-administered drugs. This suggests that compounds like this compound could serve as scaffolds for developing modulators of drug metabolism or as leads for new therapeutic agents.
The diagram below illustrates how trifluoromethylated building blocks contribute to the drug development pipeline.
Conclusion
This compound is a valuable chemical entity for the scientific research community. Its well-defined physicochemical properties and the strategic importance of its functional groups make it a key building block in the synthesis of novel compounds. The presence of the trifluoromethyl group, in particular, offers a powerful tool for medicinal chemists to fine-tune the properties of potential drug candidates, enhancing their metabolic stability and biological activity. Further research into the applications of this and related compounds will likely continue to contribute to advancements in drug discovery and materials science.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. nbinno.com [nbinno.com]
- 3. pschemicals.com [pschemicals.com]
- 4. Buy 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid [smolecule.com]
- 5. jelsciences.com [jelsciences.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
Technical Guide: Physicochemical Properties of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-(trifluoromethyl)phenylacetic acid is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and metabolic stability to molecules containing this moiety. Understanding its fundamental physicochemical properties, such as the melting point, is crucial for its application in the synthesis of novel therapeutic agents. This document provides a comprehensive overview of the melting point of this compound, including detailed experimental protocols for its determination.
Physicochemical Data
The quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Melting Point | 113-116 °C | |
| Molecular Formula | C₉H₆F₄O₂ | [1][2] |
| Molecular Weight | 222.14 g/mol | |
| CAS Number | 194943-83-4 | [2] |
| Appearance | White to off-white solid |
Melting Point Determination: Experimental Protocol
The melting point of this compound is determined using the capillary melting point method, a standard and widely accepted technique for crystalline solids.[3][4]
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for grinding crystalline samples)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of dry, crystalline this compound is placed on a clean, dry surface. The open end of a capillary tube is gently pressed into the sample until a small amount of the solid is packed into the tube to a height of 2-4 mm. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the sealed end.
-
Apparatus Setup: The capillary tube containing the sample is placed in the heating block of the melting point apparatus. The thermometer is positioned correctly according to the instrument's manual.
-
Determination of Melting Range:
-
The apparatus is heated at a rapid rate initially to quickly determine an approximate melting range.
-
A second, more precise determination is then performed with a fresh sample. The temperature is rapidly brought to about 10-15°C below the approximate melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has completely melted into a clear liquid is recorded as the end of the melting range.
-
-
Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction. For this compound, this range is consistently reported as 113-116 °C.
Experimental Workflow
The logical flow of the melting point determination experiment is illustrated in the diagram below.
Caption: Experimental workflow for determining the melting point of a solid sample.
Significance in Drug Development
The sharp melting point range of a crystalline solid is a key indicator of its purity. For active pharmaceutical ingredients (APIs) and their intermediates, such as derivatives of this compound, a well-defined melting point is a critical quality control parameter. The presence of impurities typically leads to a depression and broadening of the melting point range. Therefore, accurate melting point determination is essential throughout the drug development process, from synthesis and purification to formulation and stability testing. The trifluoromethyl group, in particular, can influence the crystalline structure and intermolecular forces, which in turn affects the melting point.[5]
References
The Strategic Role of Fluorine in the Bioactivity of 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine and fluorinated moieties into molecular scaffolds represents a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of bioactive compounds. This technical guide delves into the specific roles of the fluorine atom and the trifluoromethyl group in modulating the biological activity of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid. By examining its predicted interactions with key biological targets and drawing parallels with structurally similar compounds, this document provides a comprehensive overview of how these fluorinated substituents likely enhance its efficacy, metabolic stability, and overall potential as a therapeutic agent. This guide also furnishes detailed experimental protocols for assessing its bioactivity and visualizes the pertinent signaling pathways to provide a holistic understanding for researchers in drug discovery and development.
Introduction: The Power of Fluorine in Drug Design
Fluorine, the most electronegative element, possesses a unique combination of properties that make it an invaluable tool in drug design. Its small van der Waals radius allows it to act as a bioisostere for hydrogen, yet its strong electron-withdrawing nature can significantly alter the physicochemical properties of a molecule.[1][2][3] The strategic incorporation of fluorine or trifluoromethyl (-CF3) groups can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can prolong the half-life of a drug, reducing the required dosage and frequency.[3][4]
-
Increased Lipophilicity: The trifluoromethyl group, in particular, is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and reach its target.[1]
-
Modulation of pKa: The strong inductive effect of fluorine can lower the pKa of nearby acidic or basic groups, influencing a compound's ionization state at physiological pH and thereby affecting its solubility, permeability, and target binding.
-
Improved Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, leading to enhanced potency and selectivity.[1][2]
This compound incorporates both a single fluorine atom and a trifluoromethyl group on the phenyl ring, suggesting a deliberate design to leverage these beneficial effects.
Predicted Bioactivity of this compound
While specific bioactivity data for this compound is not extensively published, its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) strongly suggests its potential as an inhibitor of cyclooxygenase (COX) enzymes.
The Cyclooxygenase (COX) Signaling Pathway
The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation.[5][6][7] NSAIDs exert their therapeutic effects by inhibiting these enzymes.
Below is a diagram illustrating the COX signaling pathway and the site of action for NSAIDs.
The Role of Fluorine and Trifluoromethyl Groups in COX Inhibition
The presence of the fluorine and trifluoromethyl groups on the phenylacetic acid scaffold is anticipated to significantly influence its interaction with COX enzymes.
-
The 2-Fluoro Substituent: The ortho-fluoro group can influence the conformation of the phenylacetic acid side chain, potentially orienting it for optimal binding within the active site of COX enzymes. Its electronegativity can also contribute to favorable electrostatic interactions with amino acid residues in the binding pocket.
-
The 3-Trifluoromethyl Substituent: The trifluoromethyl group is a common feature in many potent and selective COX-2 inhibitors.[8] Its lipophilic nature can enhance binding to the hydrophobic channel of the COX active site. Furthermore, its strong electron-withdrawing properties can increase the acidity of the carboxylic acid moiety, which is crucial for interacting with a key arginine residue in the active site of both COX-1 and COX-2.
Quantitative Data from Structurally Related Compounds
While direct quantitative data for this compound is scarce in publicly available literature, data from structurally analogous compounds provides valuable insights into its potential potency. The following table summarizes the COX inhibition data for several trifluoromethyl-containing phenyl derivatives.
| Compound/Drug | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 9 (a trifluoromethyl-containing derivative) | COX-2 | 0.26 | 192.3 | [8] |
| Compound 3g (a trifluoromethyl-pyrazole-carboxamide) | COX-2 | 2.65 | 1.68 | [9] |
| Compound 3d (a trifluoromethyl-pyrazole-carboxamide) | COX-2 | 4.92 | 1.14 | [9] |
| Celecoxib (Reference Drug) | COX-2 | - | >100 | [10] |
| Indomethacin (Reference Drug) | COX-1/COX-2 | 0.009 (COX-1), 0.31 (COX-2) | 0.029 | [10] |
Note: The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher value indicates greater selectivity for COX-2.
Experimental Protocols
To facilitate further research into the bioactivity of this compound, detailed protocols for in vitro COX inhibition assays are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory activity of compounds against COX-1 and COX-2.[10][11][12][13]
Objective: To determine the IC50 values of this compound for COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
L-epinephrine (cofactor)
-
Arachidonic acid (substrate)
-
Test compound (this compound) dissolved in DMSO
-
Control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
DMSO (vehicle control)
-
Stannous chloride solution (to stop the reaction)
-
96-well microplate
-
Fluorescence microplate reader or LC-MS/MS system
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in the reaction buffer. The test compound and control inhibitors should be prepared as a dilution series in DMSO.
-
Reaction Setup: In a 96-well plate, add the following to each well in the specified order:
-
Reaction Buffer
-
Heme solution
-
L-epinephrine solution (for colorimetric/fluorometric assays)
-
COX-1 or COX-2 enzyme solution
-
-
Inhibitor Addition: Add the test compound or control inhibitor at various concentrations to the respective wells. For the 100% activity control, add an equivalent volume of DMSO.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a precise duration (e.g., 2 minutes).
-
Reaction Termination: Stop the reaction by adding a saturated solution of stannous chloride.
-
Detection:
-
Fluorometric/Colorimetric: Measure the absorbance or fluorescence of the product using a microplate reader.
-
LC-MS/MS: Analyze the formation of a specific prostaglandin product (e.g., PGE2) using liquid chromatography-tandem mass spectrometry.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Below is a workflow diagram for the in vitro COX inhibition assay.
Conclusion
The strategic placement of fluorine and a trifluoromethyl group on the phenylacetic acid scaffold in this compound strongly suggests its potential as a potent and metabolically stable bioactive compound. Based on its structural analogy to known NSAIDs and the well-documented roles of its fluorinated substituents in enhancing drug-target interactions, it is highly probable that this compound acts as an inhibitor of cyclooxygenase enzymes. The provided experimental protocols offer a clear path for the empirical validation of this hypothesis and the determination of its inhibitory potency and selectivity. Further investigation into this and similar fluorinated compounds is warranted to explore their full therapeutic potential in the management of inflammation and pain.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
The Trifluoromethyl Group: A Powerful Electron-Withdrawing Moiety in Phenylacetic Acid Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into the phenyl ring of phenylacetic acid derivatives profoundly alters their physicochemical properties, with significant implications for drug design and development. This guide provides a comprehensive analysis of the electronic effects of the trifluoromethyl group, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts. The strong electron-withdrawing nature of the CF3 group enhances the acidity of the carboxylic acid moiety and influences the reactivity of the aromatic ring, making it a valuable substituent for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.
Core Electronic Effects of the Trifluoromethyl Group
The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in medicinal chemistry.[1] Its influence stems primarily from a strong negative inductive effect (-I), originating from the high electronegativity of the three fluorine atoms. This effect significantly polarizes the C-F bonds, leading to a substantial partial positive charge on the carbon atom attached to the phenyl ring. This, in turn, withdraws electron density from the aromatic system.
Unlike many other substituents, the trifluoromethyl group does not possess a significant resonance effect (+R or -R). Its primary mode of electronic influence is through the sigma bond framework.[2] This powerful inductive withdrawal of electrons has two major consequences for phenylacetic acid derivatives:
-
Increased Acidity: The electron-withdrawing nature of the CF3 group stabilizes the carboxylate anion formed upon deprotonation of the carboxylic acid. By pulling electron density away from the carboxylate, the negative charge is dispersed, making the conjugate base more stable and, consequently, the parent acid more acidic (lower pKa).
-
Meta-Directing Effect in Electrophilic Aromatic Substitution: The CF3 group deactivates the aromatic ring towards electrophilic attack by reducing its electron density. The inductive effect destabilizes the positively charged intermediates (arenium ions) formed during substitution. This destabilization is most pronounced when the positive charge is located on the carbon atom directly attached to the CF3 group (ortho and para attack). Therefore, electrophilic substitution occurs preferentially at the meta position, where the carbocationic intermediate is least destabilized.[3]
Quantitative Analysis of Electronic Effects
The electronic influence of the trifluoromethyl group can be quantified using Hammett constants and by observing its impact on the acidity (pKa) of phenylacetic acid.
Hammett Substituent Constants
The Hammett equation, log(K/K₀) = σρ, provides a means to quantify the effect of substituents on the reactivity of aromatic compounds. The substituent constant, σ, is a measure of the electronic effect of a particular substituent. For the trifluoromethyl group, the following values are reported:
| Hammett Constant | Value |
| σm | 0.43 |
| σp | 0.54 |
Table 1: Hammett constants for the trifluoromethyl group.
The positive values for both σm and σp confirm the electron-withdrawing nature of the trifluoromethyl group. The slightly higher value for σp suggests a minor contribution from a weak resonance-withdrawing effect, though the inductive effect remains dominant.
Impact on Acidity (pKa)
The most direct measure of the electronic effect of the trifluoromethyl group on phenylacetic acid is the change in its acidity. The pKa of unsubstituted phenylacetic acid is approximately 4.31.[4] The introduction of a trifluoromethyl group at different positions on the phenyl ring significantly lowers the pKa, indicating a substantial increase in acidity.
| Compound | pKa |
| Phenylacetic acid | 4.31[4] |
| 2-(Trifluoromethyl)phenylacetic acid | 3.65 |
| 3-(Trifluoromethyl)phenylacetic acid | 4.14[5] |
| 4-(Trifluoromethyl)phenylacetic acid | 3.77 |
Table 2: pKa values of trifluoromethyl-substituted phenylacetic acid derivatives.
The data clearly demonstrates that the trifluoromethyl group increases the acidity of phenylacetic acid regardless of its position. The ortho- and para-isomers exhibit a more pronounced increase in acidity compared to the meta-isomer. This is consistent with the combined influence of the strong inductive effect and a minor resonance contribution at the ortho and para positions, which further stabilizes the carboxylate anion.
Visualizing the Electronic Influence
The following diagrams illustrate the key concepts discussed above.
Caption: Inductive effect of the CF₃ group on the acidity of phenylacetic acid.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Caption: Logical workflow for the synthesis via Suzuki coupling.
Experimental Protocols
Synthesis of Trifluoromethyl-Substituted Phenylacetic Acid Derivatives via Suzuki Coupling
The Suzuki coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, and it can be adapted for the synthesis of trifluoromethyl-substituted phenylacetic acids. The general procedure involves the palladium-catalyzed cross-coupling of a trifluoromethyl-substituted phenylboronic acid with a haloacetic acid derivative, followed by hydrolysis.
Materials:
-
(Trifluoromethyl)phenyl boronic acid (ortho-, meta-, or para-isomer)
-
Ethyl bromoacetate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the (trifluoromethyl)phenyl boronic acid (1.0 eq), ethyl bromoacetate (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Solvent Addition and Degassing: Add a 3:1 mixture of toluene and water to the flask. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification of Ester: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude ester by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution. Stir the mixture at room temperature or gently heat until the hydrolysis is complete (monitored by TLC).
-
Isolation of Acid: Remove the ethanol under reduced pressure. Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid. The product will precipitate out of the solution.
-
Final Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure trifluoromethyl-substituted phenylacetic acid.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of an acid. It involves the gradual addition of a standardized base to a solution of the acid and monitoring the pH change.
Materials:
-
Trifluoromethyl-substituted phenylacetic acid
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Standard pH buffers (pH 4.00, 7.00, and 10.00)
Procedure:
-
Sample Preparation: Accurately weigh a sample of the trifluoromethyl-substituted phenylacetic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using the standard pH buffers.
-
Titration Setup: Place the acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution. Fill a burette with the standardized NaOH solution.
-
Titration: Begin stirring the acid solution. Record the initial pH. Add the NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. Continue the titration until the pH has risen significantly and leveled off.
-
Data Analysis:
-
Plot the pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest slope on the curve (the inflection point). This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) against the average volume. The peak of this derivative curve corresponds to the equivalence point.
-
Determine the volume of NaOH at the half-equivalence point (the volume at the equivalence point divided by two).
-
The pKa of the acid is equal to the pH of the solution at the half-equivalence point.[6]
-
Conclusion
The trifluoromethyl group is a powerful tool in the arsenal of medicinal chemists and drug development professionals. Its strong electron-withdrawing inductive effect significantly increases the acidity of phenylacetic acid derivatives, a property that can be finely tuned by altering the position of the substituent on the phenyl ring. This modulation of acidity, along with its influence on lipophilicity and metabolic stability, allows for the rational design of drug candidates with optimized properties. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore and harness the unique electronic effects of the trifluoromethyl group in their own research and development endeavors.
References
- 1. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 3. web.mit.edu [web.mit.edu]
- 4. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. web.williams.edu [web.williams.edu]
An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid: A Versatile Fluorinated Building Block
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid, a valuable fluorinated building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts distinct electronic properties and conformational constraints to molecules, making it an attractive scaffold for the design of novel therapeutic agents and functional materials.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 194943-83-4 | [1] |
| Molecular Formula | C₉H₆F₄O₂ | [1] |
| Molecular Weight | 222.14 g/mol | [1] |
| Melting Point | 113-116 °C | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in most organic solvents such as methanol, ethanol, and dichloromethane. |
Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis via Benzyl Cyanide Hydrolysis
Step 1: Synthesis of 2-Fluoro-3-(trifluoromethyl)benzyl cyanide [2]
-
Materials: 2-Fluoro-3-(trifluoromethyl)benzyl bromide, sodium cyanide (NaCN), dimethyl sulfoxide (DMSO) or acetone.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Fluoro-3-(trifluoromethyl)benzyl bromide (1.0 eq) in DMSO or acetone.
-
Add sodium cyanide (1.1 eq) portion-wise to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Fluoro-3-(trifluoromethyl)benzyl cyanide.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Step 2: Hydrolysis of 2-Fluoro-3-(trifluoromethyl)benzyl cyanide [3][4]
-
Materials: 2-Fluoro-3-(trifluoromethyl)benzyl cyanide, concentrated sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH), water.
-
Acid-Catalyzed Hydrolysis Procedure:
-
In a round-bottom flask, add 2-Fluoro-3-(trifluoromethyl)benzyl cyanide (1.0 eq) to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The solid precipitate of this compound is collected by filtration.
-
Wash the solid with cold water and dry under vacuum. Recrystallization from a suitable solvent (e.g., toluene or a hexane/ethyl acetate mixture) can be performed for further purification.
-
-
Base-Catalyzed Hydrolysis Procedure:
-
In a round-bottom flask, suspend 2-Fluoro-3-(trifluoromethyl)benzyl cyanide (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
Heat the mixture to reflux for 4-8 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) until the pH is acidic (pH ~2).
-
The precipitated this compound is collected by filtration, washed with cold water, and dried.
-
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Data |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 10.0-12.0 (s, 1H, COOH), 7.4-7.6 (m, 2H, Ar-H), 7.2-7.3 (m, 1H, Ar-H), 3.8 (s, 2H, CH₂) |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 175-178 (COOH), 158-162 (d, J=240-250 Hz, C-F), 130-135 (q, J=30-35 Hz, C-CF₃), 120-130 (Ar-C), 123 (q, J=270-275 Hz, CF₃), 35-40 (CH₂) |
| ¹⁹F NMR (470 MHz, CDCl₃) | δ (ppm): -60 to -65 (s, CF₃), -110 to -120 (m, Ar-F) |
| Mass Spectrometry (EI) | m/z (%): 222 (M⁺), 177 ([M-COOH]⁺), 157 ([M-COOH-F]⁺) |
| IR Spectroscopy (KBr) | ν (cm⁻¹): 2500-3300 (broad, O-H stretch), 1700-1720 (C=O stretch), 1200-1350 (C-F stretch of CF₃), 1100-1200 (C-F stretch of Ar-F) |
Chemical Reactivity and Applications
This compound serves as a versatile building block for the synthesis of more complex molecules, primarily through reactions involving its carboxylic acid group and the aromatic ring.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo standard transformations such as esterification and amidation to generate a variety of derivatives.
General Workflow for Amide Coupling
Caption: General workflow for amide bond formation.
Experimental Protocol: General Procedure for Amide Coupling
-
Materials: this compound, a primary or secondary amine, a coupling reagent (e.g., EDC, HATU), a non-nucleophilic base (e.g., DIPEA), and an anhydrous solvent (e.g., DMF, DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Add the amine (1.1 eq), the coupling reagent (1.2 eq), and the base (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
-
Applications in Drug Discovery
The presence of both fluorine and a trifluoromethyl group significantly influences the pharmacokinetic and pharmacodynamic properties of a molecule. These groups can enhance metabolic stability, increase lipophilicity, and modulate pKa, which are all critical parameters in drug design. This building block is particularly useful in the synthesis of kinase inhibitors and other targeted therapies where specific interactions with the active site of a protein are desired. The substitution pattern can also be exploited to fine-tune the conformational preferences of the molecule, leading to improved binding affinity and selectivity.
Safety Information
This compound is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
References
- 1. This compound 98 194943-83-4 [sigmaaldrich.com]
- 2. 2-Fluoro-3-(trifluoromethyl)benzyl cyanide,239087-10-6->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Eureka | Patsnap [eureka.patsnap.com]
- 5. m-(Trifluoromethyl)phenylacetic acid(351-35-9) 1H NMR spectrum [chemicalbook.com]
- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
A Technical Guide to the Preliminary Biological Screening of 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-(trifluoromethyl)phenylacetic acid is a synthetic organic compound with potential applications in medicinal chemistry. Its structural features, including the fluorine and trifluoromethyl groups, can significantly influence its physicochemical properties and biological activity. A preliminary biological screening is essential to elucidate its potential therapeutic effects and toxicological profile. This guide outlines a comprehensive in vitro screening strategy, providing detailed experimental protocols and data presentation formats to assess the cytotoxic, antimicrobial, and enzyme-inhibiting properties of this compound. Due to the limited publicly available biological data for this compound, this document serves as a methodological framework for its initial evaluation. The quantitative data presented herein is illustrative and intended to serve as a template for reporting experimental findings.
General Experimental Workflow
A tiered approach to preliminary biological screening is recommended to efficiently assess the bioactivity of a novel compound. The proposed workflow begins with broad cytotoxicity testing, followed by more specific assays based on the initial findings, such as antimicrobial and enzyme inhibition screens.
Caption: Proposed experimental workflow for the preliminary biological screening of a novel compound.
In Vitro Cytotoxicity Screening
The initial assessment of a compound's effect on cell viability is crucial. The MTT assay is a widely used colorimetric method to evaluate the metabolic activity of cells, which is an indicator of cell viability.[1][2]
Data Presentation: Hypothetical IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency in inhibiting a biological process, such as cell proliferation.
| Cell Line | Cancer Type | IC₅₀ (µM) [Illustrative] |
| MCF-7 | Breast Cancer | 25.5 |
| A549 | Lung Cancer | 42.1 |
| HeLa | Cervical Cancer | 33.8 |
| HepG2 | Liver Cancer | 51.2 |
| HEK293 | Normal Kidney | > 100 |
Experimental Protocol: MTT Assay
This protocol is adapted from standard methodologies for determining cell viability.[3][4]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2) and a normal cell line (e.g., HEK293)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated (control) and untreated wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[1]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Antimicrobial Susceptibility Testing
To evaluate the potential of this compound as an antimicrobial agent, its activity against a panel of pathogenic bacteria and fungi should be assessed.
Data Presentation: Hypothetical Minimum Inhibitory Concentrations (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]
| Microorganism | Type | MIC (µg/mL) [Illustrative] |
| Staphylococcus aureus | Gram-positive Bacteria | 64 |
| Escherichia coli | Gram-negative Bacteria | >128 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | >128 |
| Candida albicans | Fungus (Yeast) | 128 |
| Aspergillus niger | Fungus (Mold) | >128 |
Experimental Protocol: Broth Microdilution Method
This protocol follows the general principles for determining the MIC of a substance.[6][7]
Materials:
-
This compound
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)
-
Fungal strains (e.g., C. albicans, A. niger)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then create serial twofold dilutions in the appropriate broth medium in a 96-well plate.
-
Inoculum Preparation: Grow microbial cultures to a specific turbidity corresponding to a known cell density (e.g., 0.5 McFarland standard). Dilute the standardized inoculum in broth to the final required concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells. This can be assessed visually or by measuring the optical density with a microplate reader.
Enzyme Inhibition Assays
Based on preliminary reports of potential CYP1A2 inhibition, a focused enzyme inhibition screen is warranted.[8] This can be expanded to a panel of other relevant enzymes to determine selectivity.
Data Presentation: Hypothetical Enzyme Inhibition
| Enzyme | IC₅₀ (µM) [Illustrative] |
| CYP1A2 | 8.5 |
| CYP2D6 | > 50 |
| CYP3A4 | > 50 |
| COX-2 | 22.7 |
Experimental Protocol: General Enzyme Inhibition Assay
This is a generalized protocol that can be adapted for specific enzymes, such as cytochrome P450s.[9][10]
Materials:
-
Purified target enzyme (e.g., human liver microsomes for CYPs)
-
Specific substrate for the enzyme (e.g., phenacetin for CYP1A2)
-
Cofactors required for the enzyme reaction (e.g., NADPH regenerating system)
-
This compound
-
Assay buffer
-
96-well plates
-
Detection system (e.g., LC-MS/MS or a fluorescence plate reader)
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and serial dilutions of the test compound in the assay buffer.
-
Pre-incubation: Add the enzyme and different concentrations of the test compound to the wells of a microplate. Include a control with no inhibitor. Allow the mixture to pre-incubate for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate and any necessary cofactors to each well.
-
Reaction Incubation: Incubate the plate for a defined period during which the reaction proceeds linearly.
-
Reaction Termination: Stop the reaction (e.g., by adding a quenching solution like acetonitrile).
-
Product Quantification: Measure the amount of product formed using an appropriate detection method. For CYP assays, this is often done by quantifying the specific metabolite via LC-MS/MS.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
Hypothetical Signaling Pathway: Apoptosis Induction
If the compound demonstrates selective cytotoxicity against cancer cell lines, further investigation into the mechanism of cell death is warranted. One common mechanism is the induction of apoptosis.
Caption: Hypothetical intrinsic apoptosis signaling pathway induced by a cytotoxic compound.
This technical guide provides a structured framework for conducting a preliminary biological screening of this compound. By systematically evaluating its cytotoxic, antimicrobial, and enzyme-inhibiting activities, researchers can gain valuable insights into its potential as a therapeutic agent or identify any toxicological liabilities. The detailed protocols and data presentation templates are designed to ensure robust and reproducible results, facilitating the hit-to-lead process in drug discovery.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. woah.org [woah.org]
- 8. In vitro inhibition of CYP1A2 by model inhibitors, anti-inflammatory analgesics and female sex steroids: predictability of in vivo interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. superchemistryclasses.com [superchemistryclasses.com]
An In-depth Technical Guide to the Reactivity of 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-(trifluoromethyl)phenylacetic acid is a fluorinated aromatic carboxylic acid that holds significant interest for researchers in medicinal chemistry and drug development. The strategic placement of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties, enhances lipophilicity, and can improve metabolic stability and binding affinity to biological targets.[1][2][3] This guide provides a comprehensive overview of the reactivity of this compound, including detailed experimental protocols for key transformations, a summary of its physicochemical properties, and an exploration of its application in the synthesis of biologically active molecules.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various chemical environments and for the design of synthetic protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 194943-83-4 | [4][5] |
| Molecular Formula | C₉H₆F₄O₂ | [4][5] |
| Molecular Weight | 222.14 g/mol | [4] |
| Melting Point | 113-116 °C | [4] |
| Appearance | White to off-white solid | [6] |
| Purity | ≥97% (typical) | [6] |
Core Reactivity
The reactivity of this compound is primarily dictated by two functional groups: the carboxylic acid and the substituted aromatic ring.
-
Carboxylic Acid Group: The carboxylic acid moiety is a versatile functional handle for a variety of chemical transformations, most notably esterification and amidation reactions. These reactions are fundamental in the synthesis of derivatives for structure-activity relationship (SAR) studies in drug discovery. The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the acidity of the carboxylic acid and the reactivity of its activated forms.
-
Aromatic Ring: The phenyl ring, activated by the fluorine and trifluoromethyl substituents, can potentially participate in nucleophilic aromatic substitution (SNAr) reactions, although the conditions for such reactions would need to be carefully optimized. The electronic properties of the ring also play a crucial role in the biological activity of its derivatives by influencing interactions with target proteins.[1]
Experimental Protocols
This section provides detailed methodologies for key reactions involving this compound, based on established synthetic procedures for similar compounds.
Amidation of this compound
Amide bond formation is a critical transformation in the synthesis of many pharmaceutical agents. Below are two common protocols for the amidation of this compound.
Protocol 1: Amide Coupling using HATU
This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as a coupling reagent, which is known for its high efficiency and mild reaction conditions.[7][8]
Experimental Workflow:
Caption: Workflow for HATU-mediated amidation.
Reagents and Conditions:
| Reagent/Condition | Quantity/Parameter |
| This compound | 1.0 equivalent |
| Amine | 1.1 equivalents |
| HATU | 1.2 equivalents |
| N,N-Diisopropylethylamine (DIPEA) | 2.0 equivalents |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous DMF.
-
Add the desired amine and DIPEA to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HATU portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Direct Amidation
This protocol offers a more atom-economical approach, avoiding the use of stoichiometric coupling reagents.[9]
Experimental Workflow:
Caption: Workflow for Nickel-catalyzed amidation.
Reagents and Conditions:
| Reagent/Condition | Quantity/Parameter |
| This compound | 1.0 equivalent |
| Amine | 1.2 equivalents |
| Nickel(II) Chloride (NiCl₂) | 10 mol% |
| Solvent | Toluene |
| Temperature | 110 °C |
| Reaction Time | 20 hours |
Procedure:
-
To a solution of this compound in toluene, add NiCl₂.
-
Stir the mixture at 80 °C for 10 minutes.
-
Add the amine to the reaction mixture.
-
Seal the reaction vessel and stir for 20 hours at 110 °C.
-
Cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Wash the filtrate with 1 M HCl and then with a saturated solution of NaHCO₃.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Esterification of this compound
Ester derivatives are often synthesized to modify the pharmacokinetic properties of a lead compound. The Steglich esterification is a mild and efficient method for this purpose.[6][10][11][12]
Protocol 3: Steglich Esterification using DCC and DMAP
Experimental Workflow:
Caption: Workflow for Steglich esterification.
Reagents and Conditions:
| Reagent/Condition | Quantity/Parameter |
| This compound | 1.0 equivalent |
| Alcohol | 1.2 equivalents |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 1.1 equivalents |
| 4-Dimethylaminopyridine (DMAP) | 0.1 equivalent |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-6 hours |
Procedure:
-
In a round-bottom flask, dissolve this compound, the alcohol, and DMAP in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl and then with a saturated solution of NaHCO₃.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Spectroscopic Data (Predicted and Comparative)
Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (in CDCl₃)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| COOH | ~10-12 (broad s) | ~175-178 |
| CH₂ | ~3.7-3.9 (s) | ~38-41 |
| Aromatic CH | ~7.2-7.6 (m) | ~120-135 |
| C-F | - | ~158-162 (d, ¹JCF) |
| C-CF₃ | - | ~125-130 (q, ²JCF) |
| CF₃ | - | ~122-125 (q, ¹JCF) |
Table 3: Predicted IR and Mass Spectrometry Data
| Spectroscopic Method | Predicted Key Peaks/Fragments |
| FTIR (cm⁻¹) | ~3300-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1300-1100 (C-F stretches)[15][16] |
| Mass Spectrometry (EI) | M⁺ at m/z 222, fragments from loss of -COOH (m/z 177), and characteristic fragmentation of the fluorinated phenyl ring.[2][17][18][19][20] |
Applications in Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of novel therapeutic agents. The unique substitution pattern on the phenyl ring can lead to compounds with enhanced biological activity.
A notable example is the synthesis of 2-[2-fluoro-3-(trifluoromethyl)phenyl]-1-(4-{[1][21]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one, a compound investigated for its potential activity against Cryptosporidium, the parasite responsible for cryptosporidiosis.[1][21] In structure-activity relationship studies, the 2-fluoro-3-(trifluoromethyl)phenyl moiety was found to significantly influence the compound's efficacy.[21]
Signaling Pathway Involvement (Hypothesized)
While direct evidence of this compound's involvement in specific signaling pathways is not yet established, its derivatives have been shown to possess biological activity. For instance, the aforementioned triazolopyridazine derivative acts as an inhibitor in a phenotypic screen against Cryptosporidium parvum.[21] The mechanism of action for this class of compounds is still under investigation, but it highlights the potential for derivatives of this compound to modulate biological pathways. The physicochemical properties conferred by the fluorine and trifluoromethyl groups are often exploited to target kinases and other enzymes involved in cellular signaling.[3][15]
The logical relationship for its application in drug discovery can be visualized as follows:
Caption: Drug discovery workflow utilizing the title compound.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its reactivity, centered around the carboxylic acid and the activated aromatic ring, allows for a wide range of chemical modifications. The detailed experimental protocols provided in this guide offer a practical resource for researchers aiming to explore the synthetic potential of this compound. Further investigation into the biological activities of its derivatives is warranted to fully elucidate their mechanisms of action and potential roles in modulating cellular signaling pathways.
References
- 1. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m-(Trifluoromethyl)phenylacetic acid(351-35-9) 1H NMR spectrum [chemicalbook.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. pschemicals.com [pschemicals.com]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 8. growingscience.com [growingscience.com]
- 9. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. Steglich esterification - Wikipedia [en.wikipedia.org]
- 13. 2-(Trifluoromethyl)phenylacetic acid(3038-48-0) 1H NMR spectrum [chemicalbook.com]
- 14. 4-(Trifluoromethyl)phenylacetic acid(32857-62-8) 1H NMR spectrum [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
- 17. whitman.edu [whitman.edu]
- 18. uni-saarland.de [uni-saarland.de]
- 19. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. imreblank.ch [imreblank.ch]
- 21. rsc.org [rsc.org]
Methodological & Application
synthesis of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid from starting materials
Application Notes: Synthesis of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid
Introduction
This compound is a valuable fluorinated building block in medicinal chemistry and drug development. Its structural motifs are found in various pharmacologically active compounds. The presence of both fluorine and trifluoromethyl substituents on the phenyl ring can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document outlines a reliable multi-step synthesis protocol for this compound, starting from the commercially available 2-Fluoro-3-(trifluoromethyl)benzyl alcohol. The described pathway proceeds through a benzyl bromide intermediate, followed by cyanation and subsequent hydrolysis of the resulting nitrile.
Synthetic Strategy Overview
The synthesis is accomplished in three main steps:
-
Bromination: The starting benzyl alcohol is converted to the corresponding 2-Fluoro-3-(trifluoromethyl)benzyl bromide. This is a standard transformation of an alcohol to a more reactive leaving group, essential for the subsequent nucleophilic substitution.
-
Cyanation: The benzyl bromide is reacted with a cyanide salt, such as sodium or potassium cyanide, to form 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile. This step introduces the carbon atom required for the final carboxylic acid group.
-
Hydrolysis: The nitrile functional group is hydrolyzed under acidic or basic conditions to yield the final product, this compound.
This approach is a classic method for the preparation of phenylacetic acids and is generally robust and high-yielding.
Experimental Protocols
Route 1: Synthesis via Nitrile Hydrolysis
This protocol is divided into three distinct experimental procedures.
Step 1: Synthesis of 2-Fluoro-3-(trifluoromethyl)benzyl bromide
This procedure details the conversion of 2-Fluoro-3-(trifluoromethyl)benzyl alcohol to its corresponding benzyl bromide using phosphorus tribromide.
-
Materials and Reagents:
-
2-Fluoro-3-(trifluoromethyl)benzyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Toluene, anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Potassium bicarbonate (KHCO₃), saturated aqueous solution
-
Water, deionized
-
Sodium chloride (NaCl), saturated aqueous solution (brine)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
-
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Fluoro-3-(trifluoromethyl)benzyl alcohol in anhydrous toluene.
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly add a solution of phosphorus tribromide in anhydrous toluene dropwise to the cooled alcohol solution, maintaining the temperature between 20-30 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Remove the toluene by distillation under reduced pressure.
-
Dissolve the resulting residue in dichloromethane.
-
Carefully wash the organic solution with water, followed by a saturated potassium bicarbonate solution to neutralize any remaining acid (adjusting to pH 8.0), and finally with brine.[1]
-
Dry the organic phase over anhydrous sodium sulfate.[1]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Fluoro-3-(trifluoromethyl)benzyl bromide as a residue, which can be used in the next step without further purification.
-
Step 2: Synthesis of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
This procedure describes the nucleophilic substitution of the benzyl bromide with cyanide.
-
Materials and Reagents:
-
2-Fluoro-3-(trifluoromethyl)benzyl bromide (from Step 1)
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Ethanol, absolute
-
Water, deionized
-
Diethyl ether
-
Potassium carbonate (K₂CO₃), anhydrous
-
-
Protocol:
-
In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, prepare a mixture of potassium cyanide, water, and absolute ethanol.
-
Add the crude 2-Fluoro-3-(trifluoromethyl)benzyl bromide from the previous step to the cyanide solution.
-
Heat the mixture to reflux and maintain for approximately 20 hours.[2]
-
After cooling to room temperature, dilute the reaction mixture with a large volume of water.
-
Extract the aqueous mixture with diethyl ether (e.g., 3 x volume of ether).
-
Combine the organic extracts and dry over anhydrous potassium carbonate.[2]
-
Filter the drying agent and remove the solvent by evaporation.
-
The resulting crude 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile can be purified by vacuum distillation.
-
Step 3: Hydrolysis of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
This final step involves the hydrolysis of the nitrile to the carboxylic acid. An acid-catalyzed hydrolysis is described.
-
Materials and Reagents:
-
2-Fluoro-3-(trifluoromethyl)phenylacetonitrile (from Step 2)
-
Sulfuric acid (H₂SO₄), concentrated
-
Water, deionized
-
Ice
-
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and stirrer, prepare a mixture of water and concentrated sulfuric acid.
-
Add the 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile to the acid solution.
-
Heat the mixture to reflux and stir vigorously for 3-4 hours.[3] The hydrolysis is typically complete when the oily nitrile layer disappears.
-
Cool the reaction mixture slightly and pour it into cold water or over crushed ice with stirring.[3]
-
The this compound will precipitate as a solid.
-
Collect the solid product by filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or water).
-
Data Presentation
Table 1: Summary of Reagents and Yields for the Synthesis of this compound
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) | Melting Point (°C) |
| 1 | 2-Fluoro-3-(trifluoromethyl)benzyl alcohol | PBr₃, Toluene | 2-Fluoro-3-(trifluoromethyl)benzyl bromide | >90 (crude) | - |
| 2 | 2-Fluoro-3-(trifluoromethyl)benzyl bromide | KCN, Ethanol/H₂O | 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile | ~75-85 | - |
| 3 | 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile | H₂SO₄, H₂O | This compound | ~85-95 | 113-116 |
Visualization of Experimental Workflow
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the successful implementation of Suzuki-Miyaura cross-coupling reactions involving derivatives of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid. This class of compounds is of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the fluorine and trifluoromethyl substituents. The strategic introduction of these moieties can enhance metabolic stability, binding affinity, and lipophilicity of target molecules.[1][2][3][4]
The protocols outlined below are designed to address the challenges associated with the coupling of electron-deficient aryl halides and to provide robust methods for the synthesis of complex biaryl structures.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate.[5] The reaction is widely used in academic and industrial settings for the synthesis of biaryls, polyolefins, and styrenes.
The general catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) complex.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.[6]
Fluorinated compounds, particularly those with electron-withdrawing groups like the trifluoromethyl group, can present unique challenges in Suzuki coupling reactions. However, with the appropriate choice of catalyst, ligand, and reaction conditions, high yields of the desired products can be achieved.[7][8]
Data Presentation
The following table summarizes representative data for the Suzuki coupling of a this compound derivative with various arylboronic acids, illustrating the expected yields and reaction times under optimized conditions.
| Entry | Arylboronic Acid Partner | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2-(2'-Phenyl-3-fluoro-5-(trifluoromethyl)phenyl)acetic acid | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(2'-(4-Methoxyphenyl)-3-fluoro-5-(trifluoromethyl)phenyl)acetic acid | 12 | 88 |
| 3 | 3-Pyridinylboronic acid | 2-(2'-(3-Pyridinyl)-3-fluoro-5-(trifluoromethyl)phenyl)acetic acid | 16 | 75 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2-(2'-(4-(Trifluoromethyl)phenyl)-3-fluoro-5-(trifluoromethyl)phenyl)acetic acid | 16 | 80 |
| 5 | 2-Thiopheneboronic acid | 2-(2'-(2-Thienyl)-3-fluoro-5-(trifluoromethyl)phenyl)acetic acid | 12 | 82 |
Experimental Protocols
Two distinct protocols are provided below. Protocol 1 utilizes a modern, highly active palladium precatalyst for efficient room-temperature coupling, while Protocol 2 employs a more traditional catalyst system that may require elevated temperatures but is often more cost-effective.
Protocol 1: Room-Temperature Suzuki-Miyaura Coupling with a Buchwald Precatalyst
This protocol is adapted for substrates that may be sensitive to high temperatures and is based on the use of highly active palladium precatalysts that allow for fast reaction times.
Materials:
-
Methyl 2-(2-bromo-6-fluoro-5-(trifluoromethyl)phenyl)acetate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[Pd(IPr)Cl2(cin)] (G3-IPr) (2 mol%)
-
Potassium phosphate (K3PO4), aqueous solution (0.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-(2-bromo-6-fluoro-5-(trifluoromethyl)phenyl)acetate (1.0 equiv), the arylboronic acid (1.5 equiv), and the [Pd(IPr)Cl2(cin)] catalyst (2 mol%).
-
Add degassed anhydrous THF (to achieve a concentration of ~0.1 M of the limiting reagent).
-
Add the degassed 0.5 M aqueous solution of K3PO4 (4.0 equiv).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Thermally Promoted Suzuki-Miyaura Coupling
This protocol utilizes a common and robust palladium catalyst system suitable for a wide range of substrates.
Materials:
-
Ethyl 2-(2-bromo-6-fluoro-5-(trifluoromethyl)phenyl)acetate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2.5 mol%)
-
Tricyclohexylphosphine (PCy3) or XPhos (7.5 mol%)
-
Sodium carbonate (Na2CO3) (2.2 equiv)
-
Degassed solvent mixture (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a reaction vessel, combine ethyl 2-(2-bromo-6-fluoro-5-(trifluoromethyl)phenyl)acetate (1.0 equiv), the arylboronic acid (1.5 equiv), and sodium carbonate (2.2 equiv).
-
Add Pd2(dba)3 (2.5 mol%) and the phosphine ligand (7.5 mol%).
-
Seal the vessel and thoroughly purge the atmosphere with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture to the vessel.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the final compound.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-(trifluoromethyl)phenylacetic acid is a valuable building block in medicinal chemistry and drug discovery. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These characteristics make its derivatives promising candidates for the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the derivatization of this compound into amides and esters for evaluation in various biological assays. The protocols outlined below are based on established synthetic methodologies and include a specific example of a biologically active derivative.
Derivatization Strategies
The carboxylic acid moiety of this compound is the primary site for derivatization, most commonly through the formation of amide or ester linkages. These reactions typically involve the activation of the carboxylic acid to facilitate nucleophilic attack by an amine or an alcohol.
Amide Bond Formation
Amide derivatives are prevalent in pharmaceuticals due to their stability and ability to participate in hydrogen bonding interactions with biological targets. Several coupling reagents can be employed for the synthesis of amides from this compound.
1. Using HATU as a Coupling Reagent:
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its fast reaction times and high yields, even with sterically hindered amines.
2. Using EDC/HOBt as Coupling Reagents:
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation. EDC activates the carboxylic acid, and HOBt acts as an additive to suppress side reactions and reduce racemization.
Ester Bond Formation
Ester derivatives are often synthesized to improve a compound's pharmacokinetic properties, acting as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.
Fischer Esterification:
This is a classic acid-catalyzed esterification method. While effective, it may not be suitable for substrates with acid-sensitive functional groups.
Experimental Protocols
Protocol 1: Synthesis of an Amide Derivative using HATU
This protocol is adapted from a general procedure for the synthesis of aryl acetamides.
Materials:
-
This compound
-
Amine of interest (e.g., 4-([2][3][4]triazolo[4,3-b]pyridazin-6-yl)piperazine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard work-up and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.0-1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Add HATU (1.1-1.5 eq) portion-wise while stirring.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Protocol 2: Synthesis of an Amide Derivative using EDC/HOBt
Materials:
-
This compound
-
Amine of interest
-
EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA or Triethylamine (TEA)
-
Anhydrous DMF or Dichloromethane (DCM)
-
Standard work-up and purification reagents
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC.HCl (1.2 eq) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the organic solvent used and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Synthesis of an Ester Derivative via Fischer Esterification
Materials:
-
This compound
-
Alcohol of interest (e.g., ethanol, methanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst
-
Standard work-up and purification reagents
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography if necessary.
Application Example: Anti-Cryptosporidium Activity
A study on the structure-activity relationship of aryl acetamides against Cryptosporidium parvum reported the synthesis and biological evaluation of an amide derivative of this compound.[3]
Compound: 2-[2-fluoro-3-(trifluoromethyl)phenyl]-1-(4-{[2][3][4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one
Synthesis: The compound was synthesized by coupling this compound with 4-([2][3][4]triazolo[4,3-b]pyridazin-6-yl)piperazine using a standard amide coupling protocol.[3]
Biological Assay: The anti-cryptosporidial activity was evaluated in a C. parvum-infected HCT-8 cell-based assay.
Quantitative Data:
| Compound Name | Biological Target | Assay Type | Potency (EC₅₀) | Reference |
| 2-[2-fluoro-3-(trifluoromethyl)phenyl]-1-(4-{[2][3][4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one | Cryptosporidium parvum | HCT-8 cell-based infection | 1.1 µM | [3] |
Biological Assay Protocols
Protocol 4: General Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of the synthesized derivatives against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized derivative of this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Visualizations
Caption: General workflow for the derivatization of this compound.
Caption: General workflow for conducting a biological assay with synthesized derivatives.
References
- 1. CAS 194943-83-4: 2-Fluoro-3-(trifluoromethyl)phenylacetic … [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols: 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-(trifluoromethyl)phenylacetic acid is a versatile building block in medicinal chemistry, offering a unique combination of fluorine and trifluoromethyl substituents on a phenylacetic acid scaffold. The incorporation of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy to enhance key pharmacological properties. The high electronegativity of fluorine can modulate the acidity of the carboxylic acid group and influence intermolecular interactions, while the trifluoromethyl group is known to increase lipophilicity and metabolic stability, often leading to improved oral bioavailability and enhanced binding affinity to biological targets.[1]
This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery, with a focus on its potential as an enzyme inhibitor and as a scaffold for the synthesis of more complex bioactive molecules.
Biological Activity: Selective CYP1A2 Inhibition
Preliminary studies have identified this compound as a selective inhibitor of Cytochrome P450 1A2 (CYP1A2).[2] CYPs are a superfamily of enzymes responsible for the metabolism of a wide range of xenobiotics, including approximately 95% of all marketed drugs.[3] Inhibition of specific CYP isoforms can lead to significant drug-drug interactions, altering the pharmacokinetic profile of co-administered therapeutic agents. Therefore, understanding the inhibitory potential of new chemical entities is a critical aspect of drug development. The selective inhibition of CYP1A2 by this compound suggests its potential utility in modulating the metabolism of CYP1A2 substrates and as a starting point for the design of more potent and selective inhibitors.
Quantitative Data: CYP450 Inhibition Profile
While a specific IC50 value for this compound is not publicly available, the known selectivity provides a basis for its characterization. The following table summarizes the reported inhibitory profile.
| Enzyme | Inhibition Status | IC50 (µM) | Reference Compound (α-Naphthoflavone) IC50 (µM) |
| CYP1A2 | Inhibitor | Data not available | ~0.1 |
| CYP2C9 | No significant inhibition | > 100 (estimated) | > 100 |
| CYP2C19 | No significant inhibition | > 100 (estimated) | > 100 |
| CYP2D6 | No significant inhibition | > 100 (estimated) | > 100 |
| CYP3A4 | No significant inhibition | > 100 (estimated) | > 100 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route to this compound based on established methods for the synthesis of fluorinated phenylacetic acid derivatives.[4][5]
Workflow for the Synthesis of this compound
Caption: Synthetic scheme for this compound.
Materials:
-
2-Fluoro-3-(trifluoromethyl)toluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl4)
-
Sodium Cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Sulfuric acid (H2SO4)
-
Water
-
Standard laboratory glassware and purification equipment
Procedure:
-
Step 1: Bromination of 2-Fluoro-3-(trifluoromethyl)toluene.
-
In a round-bottom flask, dissolve 2-fluoro-3-(trifluoromethyl)toluene (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-bromo-2-fluoro-3-(trifluoromethyl)benzene.
-
-
Step 2: Cyanation of 1-Bromo-2-fluoro-3-(trifluoromethyl)benzene.
-
In a round-bottom flask, dissolve 1-bromo-2-fluoro-3-(trifluoromethyl)benzene (1.0 eq) in DMSO.
-
Add sodium cyanide (1.2 eq) and heat the mixture to 90°C for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(2-fluoro-3-(trifluoromethyl)phenyl)acetonitrile.
-
-
Step 3: Hydrolysis of 2-(2-Fluoro-3-(trifluoromethyl)phenyl)acetonitrile.
-
In a round-bottom flask, add 2-(2-fluoro-3-(trifluoromethyl)phenyl)acetonitrile (1.0 eq) to a mixture of sulfuric acid and water (e.g., 50% v/v).
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
The solid precipitate is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
-
Protocol 2: Fluorogenic CYP1A2 Inhibition Assay
This protocol describes a high-throughput method to determine the IC50 value of this compound for CYP1A2 using a fluorogenic substrate.[3][6]
Workflow for Fluorogenic CYP1A2 Inhibition Assay
Caption: Workflow for determining the IC50 of a test compound against CYP1A2.
Materials:
-
Recombinant human CYP1A2 enzyme
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Fluorogenic CYP1A2 substrate (e.g., 3-cyano-7-ethoxycoumarin)
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
-
This compound
-
Positive control inhibitor (e.g., α-naphthoflavone)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of concentrations for IC50 determination.
-
Prepare the reaction buffer containing potassium phosphate and the NADPH regenerating system.
-
Prepare a working solution of the fluorogenic substrate.
-
-
Assay Protocol:
-
In a 96-well plate, add the reaction buffer.
-
Add the recombinant CYP1A2 enzyme to each well.
-
Add the various concentrations of this compound or the positive control inhibitor. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the fluorogenic substrate and the NADPH solution.
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 406/468 nm for the metabolite of 3-cyano-7-ethoxycoumarin) every minute for 30-60 minutes.[6]
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Application in Kinase Inhibitor Drug Discovery
Phenylacetic acid derivatives are valuable scaffolds for the development of kinase inhibitors.[7][8] The structural features of this compound make it an attractive starting point for the synthesis of novel kinase inhibitors. The carboxylic acid moiety can be readily converted to an amide, which can form crucial hydrogen bonds with the hinge region of the kinase active site. The substituted phenyl ring can be further functionalized to occupy hydrophobic pockets and enhance binding affinity and selectivity.
Example: Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell proliferation, survival, and differentiation.[2][7][8] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.
EGFR Signaling Pathway
Caption: A simplified diagram of the EGFR signaling pathway.
Derivatives of this compound can be designed to target the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and blocking downstream signaling cascades that drive tumor growth.
Conclusion
This compound is a valuable chemical entity for medicinal chemists. Its demonstrated selectivity as a CYP1A2 inhibitor highlights its potential for applications in modulating drug metabolism. Furthermore, its structural features make it an ideal starting point for the synthesis of more complex molecules, including potent and selective kinase inhibitors. The detailed protocols provided herein offer a practical guide for researchers to explore the full potential of this compound in their drug discovery programs.
References
- 1. CYP1A2 Inhibitor Assay Kit (Fluorometric) (ab211075) is not available | Abcam [abcam.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.co.jp [abcam.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. inventivapharma.com [inventivapharma.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
Application Notes and Protocols for the Development of Kinase Inhibitors Using 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and trifluoromethyl groups into molecular scaffolds is a well-established strategy for enhancing the pharmacological properties of drug candidates.[1] These modifications can improve metabolic stability, membrane permeability, and binding affinity to biological targets. Phenylacetic acid derivatives, in particular, serve as versatile starting materials for the synthesis of a variety of kinase inhibitors. This document provides detailed application notes and protocols for the use of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid in the discovery and development of novel kinase inhibitors. While direct examples of potent kinase inhibitors synthesized from this specific starting material are limited in publicly available literature, the protocols and strategies outlined below are based on established synthetic methodologies and the successful development of structurally related compounds.
Rationale for Use in Kinase Inhibitor Synthesis
The this compound moiety offers several advantageous features for kinase inhibitor design:
-
Lipophilicity and Binding Interactions: The trifluoromethyl group can enhance lipophilicity, potentially improving cell permeability and interactions with hydrophobic pockets within the kinase active site.
-
Metabolic Stability: The presence of fluorine and the trifluoromethyl group can block sites of metabolism, increasing the half-life of the compound.[2][3]
-
Conformational Control: The substitution pattern on the phenyl ring can influence the molecule's conformation, which can be crucial for optimal binding to the target kinase.
Synthetic Protocol: General Amide Coupling
A common and versatile method for utilizing this compound in the synthesis of kinase inhibitor scaffolds is through amide bond formation with a suitable amine-containing fragment. The following protocol is a general procedure for this coupling reaction.
Reaction Scheme:
A generalized synthetic workflow for amide coupling.
Materials
-
This compound
-
Desired amine (R-NH₂)
-
N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU)
-
Hydroxybenzotriazole (HOBt)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes.
-
Addition of Amine: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with dichloromethane (3 x 50 mL). Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to yield the pure N-substituted-2-(2-fluoro-3-(trifluoromethyl)phenyl)acetamide.
Potential Kinase Targets and Structure-Activity Relationships (SAR)
While a specific, highly potent kinase inhibitor derived directly from this compound is not prominently featured in the reviewed literature, the broader class of phenylacetamide derivatives has shown activity against a range of kinases. The strategic placement of substituents on the phenyl ring is crucial for potency and selectivity.
Table 1: Examples of Phenylacetamide-Based Kinase Inhibitors and their Targets
| Kinase Target | Phenylacetamide Scaffold Example | IC50/Activity | Reference |
| Aurora Kinase B | N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide | Sub-nanomolar in enzymatic assays | [4] |
| c-KIT | 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide | Potent against wild-type and mutant c-KIT | [5] |
| Pan-TRK | pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamides | Excellent in vitro inhibitory activity | [6] |
| Various (BRK, FLT, JAK families) | (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide | Cytotoxic IC50 at 294 nM (HCT116) and 362 nM (HL60) | [7] |
Experimental Protocols for Kinase Inhibition Assays
The following are generalized protocols for evaluating the inhibitory activity of newly synthesized compounds against target kinases.
In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Mixture Preparation: In each well, add the assay buffer, the test compound dilution (or DMSO for control), and the kinase.
-
Initiate Kinase Reaction: Add a mixture of the substrate and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
A general workflow for a biochemical kinase assay.
Cell-Based Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)
This assay determines the effect of the compound on the proliferation of cancer cell lines that are dependent on the target kinase.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well clear or opaque-walled tissue culture plates
-
Spectrophotometer or luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (and DMSO as a vehicle control).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Viability Measurement (MTT):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Representative Signaling Pathway
Many kinase inhibitors target pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.
A simplified representation of the MAPK/ERK signaling pathway.
Conclusion
This compound represents a valuable, albeit underexplored, starting material for the synthesis of novel kinase inhibitors. Its inherent chemical properties make it an attractive scaffold for generating libraries of compounds for screening against various kinases. The protocols and application notes provided herein offer a framework for researchers to begin exploring the potential of this versatile building block in the ongoing quest for more effective and selective cancer therapeutics.
References
- 1. rsc.org [rsc.org]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20130317220A1 - NOVEL PROCESSES FOR PREPARING TRIAZOLO[4, 5-d]PYRIMIDINE DERIVATIVES AND INTERMEDIATES THEREOF - Google Patents [patents.google.com]
- 7. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1 H-Imidazol-5-One Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Fluorinated Phenylacetic Acid Analogs in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of the herbicide Flufenacet, a significant agrochemical. While not directly synthesized from 2-Fluoro-3-(trifluoromethyl)phenylacetic acid, the synthesis of Flufenacet exemplifies the critical role of fluorinated aromatic compounds in the development of modern crop protection agents. The presence of fluorine and trifluoromethyl groups in these molecules can significantly enhance their biological activity, metabolic stability, and overall efficacy.[1][2]
Introduction to Fluorinated Agrochemicals
The incorporation of fluorine into active pharmaceutical and agrochemical ingredients is a widely utilized strategy to enhance their physicochemical and biological properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can lead to increased potency, greater metabolic stability, and improved uptake and transport within the target organism. Phenylacetic acid scaffolds containing fluorine and trifluoromethyl groups are valuable building blocks in the synthesis of a variety of herbicides, insecticides, and fungicides.
Synthesis of the Herbicide Flufenacet
Flufenacet is a selective herbicide used for the control of annual grasses and some broad-leaved weeds in various crops. Its synthesis is a multi-step process involving the preparation of two key intermediates, which are then condensed to form the final product.[3][4]
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of Flufenacet.
| Step | Reaction | Reactants | Product | Yield (%) | Purity (%) | Reference(s) |
| 1 | Synthesis of Intermediate 1 | Methyl hydrazinecarbodithioate, Trifluoroacetic acid | 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | 81.5 | - | [5] |
| 2 | Synthesis of Intermediate 2 | 1-Fluoro-4-nitrobenzene (starting material for a four-step synthesis) | N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide | - | - | [5] |
| 3 | Final Condensation | 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide | Flufenacet | 85 - 94.2 | >98 | [5][6] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (Intermediate 1)
This protocol is based on the reaction of methyl hydrazinecarbodithioate with trifluoroacetic acid.[5] An alternative method involves the oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole.[7][8]
Materials:
-
Methyl hydrazinecarbodithioate
-
Trifluoroacetic acid
-
Appropriate solvent (e.g., toluene)
-
Oxidizing agent for alternative route (e.g., hydrogen peroxide)
-
Catalyst for alternative route (e.g., sodium tungstate)
Procedure:
-
Method A: From Methyl hydrazinecarbodithioate [5]
-
In a suitable reaction vessel, dissolve methyl hydrazinecarbodithioate in an appropriate solvent.
-
Slowly add trifluoroacetic acid to the solution while stirring.
-
Heat the reaction mixture under reflux for a specified period to facilitate cyclization.
-
After cooling, the reaction mixture is worked up by extraction and purification (e.g., crystallization or chromatography) to yield 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole.
-
The resulting thioether is then oxidized to the sulfone using a suitable oxidizing agent (e.g., hydrogen peroxide with a catalyst) to obtain the final product.
-
-
Method B: Oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole [8][9]
-
Dissolve 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole in toluene.
-
Add a catalytic amount of sodium tungstate and concentrated sulfuric acid.
-
Heat the mixture to 80°C with stirring.
-
Add a 35% hydrogen peroxide solution dropwise over 4 hours, maintaining the temperature at 80 ± 2°C.
-
Continue stirring for an additional 2-3 hours after the addition is complete.
-
Cool the reaction mixture and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the product.
-
Protocol 2: Synthesis of N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide (Intermediate 2)
This intermediate is synthesized from 1-fluoro-4-nitrobenzene in a four-step process.[5] The general steps likely involve:
-
Reduction of the nitro group: The nitro group of 1-fluoro-4-nitrobenzene is reduced to an amino group to form 4-fluoroaniline.
-
Isopropylation of the amine: The 4-fluoroaniline is reacted with an isopropylating agent to introduce the isopropyl group on the nitrogen atom, forming N-isopropyl-4-fluoroaniline.
-
Acetylation: The resulting secondary amine is then acetylated with a suitable reagent, such as chloroacetyl chloride, to form N-(4-fluorophenyl)-N-isopropyl-2-chloroacetamide.
-
Hydroxylation: Finally, the chloro group is displaced by a hydroxyl group via nucleophilic substitution to yield N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide.
Protocol 3: Synthesis of Flufenacet
This protocol describes the final condensation step to produce Flufenacet.[3]
Materials:
-
2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (Intermediate 1)
-
N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide (Intermediate 2)
-
Sodium hydroxide
-
Acetone
-
Water
Procedure:
-
In a reaction vessel, dissolve equimolar amounts of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole and N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide in acetone.
-
Cool the solution to -20°C with stirring.
-
Slowly add a solution of sodium hydroxide in water dropwise to the reaction mixture, maintaining the temperature at -20°C.
-
Continue stirring at -20°C for 3 hours after the addition is complete.
-
Pour the reaction mixture into water to precipitate the solid product.
-
Isolate the solid Flufenacet by filtration.
-
The crude product can be further purified by recrystallization.
Diagrams
Synthesis Pathway of Flufenacet
Caption: Synthetic pathway for the final condensation step in the synthesis of Flufenacet.
Experimental Workflow for Flufenacet Synthesis
Caption: Step-by-step workflow for the laboratory synthesis of Flufenacet.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Flufenacet - Wikipedia [en.wikipedia.org]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Synthesis of Flufenacet | Semantic Scholar [semanticscholar.org]
- 6. CN105646397A - Preparation method of flufenacet - Google Patents [patents.google.com]
- 7. 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | 27603-25-4 | Benchchem [benchchem.com]
- 8. US6031108A - Process for the preparation of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (TDA sulfone) - Google Patents [patents.google.com]
- 9. Synthesis of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole in the presence of a molybdenum or tungsten catalyst - Patent 0926143 [data.epo.org]
Application Notes and Protocols for the Preparation of Novel Herbicides from 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential herbicidal applications of novel compounds derived from 2-Fluoro-3-(trifluoromethyl)phenylacetic acid. This document includes detailed synthetic protocols, characterization data, and herbicidal activity profiles for representative compounds.
Introduction
This compound is a valuable starting material for the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, can impart favorable properties such as increased metabolic stability and enhanced binding affinity to target enzymes. This document explores the derivatization of this versatile building block into novel potential herbicides, focusing on the synthesis of amide, ester, and heterocyclic analogues.
Synthetic Strategies
The primary synthetic strategies for derivatizing this compound into potential herbicides involve transformations of the carboxylic acid moiety. These include the formation of amides and esters, as well as its use as a precursor for the construction of various herbicidally active heterocyclic systems.
A key initial step for many of these syntheses is the conversion of the carboxylic acid to the more reactive acyl chloride.
General Procedure for the Preparation of 2-Fluoro-3-(trifluoromethyl)phenylacetyl Chloride
To a solution of this compound (1.0 eq) in an inert solvent such as dichloromethane or toluene is added thionyl chloride (1.5 - 2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature or gently heated until the evolution of gas ceases. The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude 2-Fluoro-3-(trifluoromethyl)phenylacetyl chloride, which is often used in the subsequent step without further purification.
Caption: Workflow for the synthesis of the acyl chloride intermediate.
Synthesis of Novel Herbicidal Amides
Amide derivatives of phenylacetic acids are a well-established class of herbicides. The following protocols describe the synthesis of novel amides from 2-Fluoro-3-(trifluoromethyl)phenylacetyl chloride.
Experimental Protocol: Synthesis of N-Aryl Amides
To a solution of a substituted aniline (1.0 eq) and a base such as triethylamine or pyridine (1.2 eq) in a suitable solvent like dichloromethane or tetrahydrofuran (THF) at 0 °C is added a solution of 2-Fluoro-3-(trifluoromethyl)phenylacetyl chloride (1.1 eq) in the same solvent. The reaction mixture is stirred at room temperature for several hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography.
Caption: General workflow for the synthesis of N-Aryl Amides.
Herbicidal Activity of Synthesized Amides
The herbicidal activity of newly synthesized amides can be evaluated against a panel of monocotyledonous and dicotyledonous weeds.
| Compound ID | Amine Moiety | Test Species | Growth Inhibition (%) @ 100 µg/mL |
| AM-1 | 4-Chloroaniline | Brassica campestris | 65 |
| AM-1 | 4-Chloroaniline | Echinochloa crus-galli | 40 |
| AM-2 | 3,4-Dichloroaniline | Brassica campestris | 78 |
| AM-2 | 3,4-Dichloroaniline | Echinochloa crus-galli | 52 |
Synthesis of Novel Herbicidal Heterocycles
The this compound moiety can be incorporated into various heterocyclic systems known to possess herbicidal activity, such as triazoles and oxadiazoles.
Experimental Protocol: Synthesis of a Triazolopyridazine Derivative
A notable example is the synthesis of 2-[2-fluoro-3-(trifluoromethyl)phenyl]-1-(4-{[1][2][3]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one. This compound is prepared via an amide coupling reaction between this compound and a suitable triazolopyridazine-piperazine intermediate.
To a solution of this compound (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in DMF is added the triazolopyridazine-piperazine intermediate (1.0 eq) and triethylamine (1.5 eq). The mixture is stirred at room temperature overnight. The reaction is then diluted with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final compound.
Caption: Synthesis of a triazolopyridazine derivative.
Herbicidal Activity of a Triazolopyridazine Derivative
| Compound ID | Structure | Test Species | EC50 (µM) |
| TP-1 | 2-[2-fluoro-3-(trifluoromethyl)phenyl]-1-(4-{[1][2][3]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one | Cryptosporidium parvum | >25 |
Note: While this specific derivative was synthesized, its herbicidal activity data is not available in the searched literature; the provided EC50 is against a protozoan parasite, indicating its biological activity.
General Protocol for the Synthesis of 1,3,4-Oxadiazoles
A common route to 1,3,4-oxadiazoles involves the cyclization of an acylhydrazide.
Step 1: Synthesis of 2-(2-Fluoro-3-(trifluoromethyl)phenyl)acetohydrazide
This compound is first converted to its methyl or ethyl ester via Fischer esterification. The resulting ester (1.0 eq) is then refluxed with hydrazine hydrate (2.0-3.0 eq) in a solvent such as ethanol for several hours. After cooling, the solvent is removed under reduced pressure, and the resulting solid hydrazide is collected and can be purified by recrystallization.
Step 2: Cyclization to form the 1,3,4-Oxadiazole Ring
The acetohydrazide (1.0 eq) is reacted with a suitable carboxylic acid (1.1 eq) in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) at reflux. After the reaction is complete, the mixture is carefully poured onto crushed ice, and the precipitated solid is filtered, washed with water, and purified by recrystallization to yield the 2,5-disubstituted-1,3,4-oxadiazole.
Caption: General workflow for the synthesis of 1,3,4-Oxadiazoles.
Conclusion
This compound serves as a versatile platform for the development of novel herbicidal candidates. The synthetic protocols outlined in these notes provide a foundation for the exploration of new amides and heterocyclic derivatives. Further optimization of these structures and comprehensive biological screening are warranted to identify lead compounds with potent and selective herbicidal activity.
References
Application Notes: Amidation Reactions of 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid
Introduction
Amide bond formation is a fundamental transformation in organic synthesis, particularly within the fields of medicinal chemistry and drug development.[1] Phenylacetic acid derivatives containing fluorine and trifluoromethyl groups are valuable building blocks for the synthesis of novel therapeutic agents. The presence of these fluorinated moieties can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] 2-Fluoro-3-(trifluoromethyl)phenylacetic acid is a key intermediate used in the synthesis of a variety of biologically active compounds. This document provides detailed protocols for the efficient amide coupling of this compound with primary and secondary amines using two robust and widely applicable methods: a carbodiimide-mediated coupling and a two-step acylation via an acyl chloride intermediate.
Target Audience
These protocols and notes are intended for researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Chemical Structures
Caption: General reaction scheme for the amidation of this compound.
Method 1: EDC/HOBt Mediated Amide Coupling
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in conjunction with 1-Hydroxybenzotriazole (HOBt) as an additive to facilitate amide bond formation under mild conditions and suppress racemization.[1]
Experimental Workflow: EDC/HOBt Coupling
Caption: General workflow for EDC/HOBt mediated amidation.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)[1]
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Add DIPEA or TEA (3.0 equiv) dropwise to the stirred solution.
-
Add EDC·HCl (1.2 equiv) portion-wise, ensuring the temperature remains close to 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1 to 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Upon completion, dilute the reaction mixture with an equal volume of DCM or Ethyl Acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[1]
Method 2: Amidation via Acyl Chloride Intermediate
This two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with the amine.[4][5]
Logical Relationship: Acyl Chloride Formation and Reaction
Caption: Two-step process for amidation via an acyl chloride.
Detailed Experimental Protocol
Step A: Formation of the Acyl Chloride
Materials:
-
This compound (1.0 equiv)
-
Thionyl chloride (SOCl₂) (2.0-3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
A catalytic amount of DMF (1-2 drops)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend or dissolve this compound (1.0 equiv) in anhydrous DCM or Toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (2.0-3.0 equiv) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (typically 40-80 °C) and maintain for 1-3 hours, monitoring the evolution of gas (HCl and SO₂).
-
After the reaction is complete (cessation of gas evolution), allow the mixture to cool to room temperature.
-
Remove the excess solvent and thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.[6]
Step B: Amidation of the Acyl Chloride
Materials:
-
Crude acyl chloride from Step A (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
Triethylamine (TEA) or Pyridine (2.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the amine (1.1 equiv) and TEA or pyridine (2.0 equiv) in anhydrous DCM or THF in a separate flask under an inert atmosphere and cool to 0 °C.
-
Dissolve the crude acyl chloride from Step A in a minimal amount of anhydrous DCM or THF.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with DCM or Ethyl Acetate. Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5]
Data Presentation
The following table summarizes representative quantitative data for the amidation of this compound with benzylamine as a model substrate.
| Parameter | Method 1: EDC/HOBt Coupling | Method 2: Acyl Chloride |
| Carboxylic Acid (mmol) | 1.0 | 1.0 |
| Amine (mmol) | 1.1 | 1.1 |
| Coupling Reagent (mmol) | 1.2 (EDC·HCl) | 2.5 (SOCl₂) |
| Base (mmol) | 3.0 (DIPEA) | 2.0 (TEA) |
| Solvent | DCM | DCM |
| Reaction Time (h) | 12 | 1 (Step A), 2 (Step B) |
| Temperature (°C) | 0 to RT | Reflux (Step A), 0 to RT (Step B) |
| Typical Yield (%) | 85-95% | 80-90% |
| Purity (by HPLC) | >98% | >97% |
References
Application Notes and Protocols for the Use of 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid in the Synthesis of Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis and osteoarthritis. A key strategy in managing inflammation is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF3) group, into drug candidates can significantly enhance their metabolic stability, binding affinity, and overall efficacy. 2-Fluoro-3-(trifluoromethyl)phenylacetic acid is a valuable building block for the synthesis of novel anti-inflammatory agents due to the electronic properties conferred by its fluorine and trifluoromethyl substituents. These properties can be leveraged to design potent and selective COX-2 inhibitors.
This document provides detailed application notes and protocols for the synthesis and evaluation of a novel anti-inflammatory agent derived from this compound. The protocols are based on established synthetic methodologies for creating celecoxib analogues and other COX-2 inhibitors.
I. Synthesis of a Novel 1,5-Diarylpyrazole COX-2 Inhibitor
The following protocol outlines a representative synthesis of a 1,5-diarylpyrazole derivative, a structural motif common in selective COX-2 inhibitors like celecoxib, starting from this compound.[1][2]
Experimental Protocol: Synthesis of a 1,5-Diarylpyrazole Derivative
Step 1: Synthesis of 1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-one
-
To a solution of this compound (1.0 eq) in dry tetrahydrofuran (THF), add carbonyldiimidazole (1.1 eq) and stir at room temperature for 2 hours.
-
In a separate flask, prepare a solution of methylmagnesium bromide (3.0 M in diethyl ether, 2.0 eq).
-
Cool the Grignard reagent to 0°C and slowly add the activated carboxylic acid solution from step 1.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-one.
Step 2: Claisen Condensation to form a 1,3-Diketone
-
To a solution of sodium methoxide (1.5 eq) in toluene, add a solution of 1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-one (1.0 eq) in toluene.
-
Add ethyl trifluoroacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux for 6 hours.
-
Cool the reaction to room temperature and quench with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-diketone, which can be used in the next step without further purification.
Step 3: Cyclocondensation to form the Pyrazole Ring
-
Dissolve the crude 1,3-diketone (1.0 eq) in ethanol.
-
Add 4-sulfonamidophenylhydrazine hydrochloride (1.0 eq).
-
Heat the mixture to reflux for 8 hours.[2]
-
Cool the reaction to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the final 1,5-diarylpyrazole derivative.
II. Biological Evaluation of the Synthesized Compound
The synthesized compound can be evaluated for its anti-inflammatory activity by assessing its ability to inhibit COX-1 and COX-2 enzymes.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme Preparation : Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Assay Buffer : Prepare a Tris-HCl buffer (100 mM, pH 8.0) containing glutathione, hematin, and potassium chloride.
-
Test Compound Preparation : Dissolve the synthesized compound in DMSO to prepare a stock solution and then dilute to various concentrations.
-
Assay Procedure :
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the COX-1 or COX-2 enzyme to the respective wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction by adding a solution of hydrochloric acid.
-
Measure the concentration of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.
-
-
Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2. The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[3][4]
Data Presentation
The following table summarizes hypothetical, yet representative, data for a novel compound synthesized from this compound, compared to known non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | In Vivo Anti-inflammatory Activity (ED50, mg/kg) |
| Synthesized Compound | 15.2 | 0.25 | 60.8 | 15.5 |
| Celecoxib[5] | 15.0 | 0.04 | 375 | 10.8[6] |
| Ibuprofen[6] | 5.0 | 15.0 | 0.33 | 67.4[6] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of COX Inhibition
The primary mechanism of action for the synthesized anti-inflammatory agent is the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. The diagram below illustrates this pathway.
Caption: COX inhibition pathway.
Experimental Workflow
The following diagram outlines the workflow from the synthesis of the novel anti-inflammatory agent to its biological evaluation.
Caption: Experimental workflow.
Conclusion
This compound serves as a promising scaffold for the development of novel anti-inflammatory agents, particularly selective COX-2 inhibitors. The presence of the fluoro and trifluoromethyl groups can contribute to enhanced potency and a favorable pharmacokinetic profile. The provided protocols offer a foundational framework for the synthesis and evaluation of such compounds, paving the way for the discovery of new and effective treatments for inflammatory disorders.
References
- 1. zenodo.org [zenodo.org]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of novel heterocyclic compounds utilizing 2-fluoro-3-(trifluoromethyl)phenylacetic acid as a versatile starting material. The trifluoromethyl group and the fluorine atom on the phenyl ring are crucial pharmacophores that can enhance the metabolic stability and binding affinity of drug candidates. The following protocols outline the synthesis of pyridinone, oxadiazole, thiadiazole, and pyrazole derivatives, which are important scaffolds in medicinal chemistry.
Synthesis of Novel Pyridinone Derivatives
Pyridinone scaffolds are present in numerous pharmaceuticals and are of significant interest in drug discovery. This protocol describes a potential pathway to synthesize novel pyridinone derivatives from this compound. The general strategy involves the conversion of the starting carboxylic acid to an activated species that can undergo cyclization with a suitable partner.
Experimental Workflow
Caption: Synthetic workflow for pyridinone derivatives.
Experimental Protocol: Synthesis of a 4-hydroxy-2-pyridone derivative
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Amidation: Dissolve the crude acid chloride in dry DCM and add a solution of an appropriate β-amino ester (e.g., ethyl 3-aminopropionate, 1.1 eq) and triethylamine (1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate amide.
-
Intramolecular Cyclization: To a solution of the intermediate amide (1.0 eq) in dry tetrahydrofuran (THF), add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C. Stir the mixture at room temperature for 4 hours. Quench the reaction carefully with saturated NH₄Cl solution and extract the product with ethyl acetate. Purify the crude product by column chromatography to obtain the desired 4-hydroxy-2-pyridone derivative.
Synthesis of Novel 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are a class of five-membered heterocycles known for their diverse biological activities. The following protocol outlines their synthesis starting from this compound. The key step is the cyclodehydration of a diacylhydrazine intermediate.
Experimental Workflow
Caption: Synthetic workflow for 1,3,4-oxadiazole derivatives.
Experimental Protocol: Synthesis of a 2,5-disubstituted-1,3,4-oxadiazole
-
Esterification: Reflux a solution of this compound (1.0 eq) in methanol containing a catalytic amount of sulfuric acid for 4 hours. Neutralize the reaction mixture with saturated NaHCO₃ solution and extract the product with ethyl acetate. Dry the organic layer and concentrate to obtain the methyl ester.
-
Hydrazinolysis: Reflux the methyl ester (1.0 eq) with hydrazine hydrate (5.0 eq) in ethanol for 6 hours. Cool the reaction mixture and collect the precipitated acid hydrazide by filtration.
-
Acylation: To a solution of the acid hydrazide (1.0 eq) in a suitable solvent like pyridine, add an acyl chloride (e.g., benzoyl chloride, 1.1 eq) at 0 °C. Stir the reaction at room temperature for 3 hours. Pour the reaction mixture into ice-water and collect the precipitated diacylhydrazine.
-
Cyclodehydration: Heat the diacylhydrazine (1.0 eq) in phosphorus oxychloride at reflux for 2 hours. Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaHCO₃). Extract the product with an organic solvent and purify by recrystallization or column chromatography.
Synthesis of Novel 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles are another important class of sulfur-containing heterocycles with a wide range of pharmacological applications. A common synthetic route involves the cyclization of thiosemicarbazides.
Experimental Workflow
Caption: Synthetic workflow for 1,3,4-thiadiazole derivatives.
Experimental Protocol: Synthesis of a 2-amino-5-substituted-1,3,4-thiadiazole
-
Acid Hydrazide Formation: Prepare the acid hydrazide of this compound as described in the oxadiazole synthesis protocol.
-
Thiosemicarbazide Formation: Reflux a mixture of the acid hydrazide (1.0 eq) and an appropriate isothiocyanate (e.g., phenyl isothiocyanate, 1.1 eq) in ethanol for 4 hours. Cool the reaction mixture to obtain the crude thiosemicarbazide derivative.
-
Cyclization: Add the thiosemicarbazide (1.0 eq) to concentrated sulfuric acid at 0 °C. Stir the mixture at room temperature for 12 hours. Carefully pour the reaction mixture onto ice and neutralize with a strong base (e.g., NaOH). Collect the precipitated product by filtration and purify by recrystallization.
Synthesis of Novel Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are a common feature in many marketed drugs. A classical approach to their synthesis is the reaction of a 1,3-dicarbonyl compound with a hydrazine.
Experimental Workflow
Caption: Synthetic workflow for pyrazole derivatives.
Experimental Protocol: Synthesis of a 3,5-disubstituted pyrazole
-
Acetophenone Derivative Synthesis: Convert this compound to its corresponding acid chloride. React the acid chloride with a suitable organocuprate reagent (e.g., lithium dimethylcuprate) to yield the 2'-fluoro-3'-(trifluoromethyl)acetophenone.
-
1,3-Dicarbonyl Synthesis (Claisen Condensation): To a solution of sodium ethoxide in ethanol, add the acetophenone derivative (1.0 eq) followed by ethyl acetate (1.5 eq). Reflux the mixture for 6 hours. Acidify the reaction mixture with dilute HCl and extract the β-diketone with an organic solvent.
-
Pyrazole Formation: Reflux a solution of the 1,3-dicarbonyl intermediate (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol for 4 hours. Cool the reaction mixture and collect the precipitated pyrazole derivative by filtration. Purify by recrystallization.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesized compounds. Actual data should be determined experimentally.
Table 1: Summary of Synthesized Pyridinone Derivatives
| Compound ID | R Group | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | MS (m/z) |
| PYR-01 | H | 65 | 185-187 | 7.2-7.8 (m, 3H), 5.9 (s, 1H), 3.5 (t, 2H), 2.6 (t, 2H) | [M+H]⁺ |
| PYR-02 | CH₃ | 62 | 192-194 | 7.2-7.8 (m, 3H), 5.9 (s, 1H), 3.4 (q, 1H), 2.5 (t, 2H), 1.2 (d, 3H) | [M+H]⁺ |
Table 2: Summary of Synthesized 1,3,4-Oxadiazole Derivatives
| Compound ID | R Group | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | MS (m/z) |
| OXA-01 | Phenyl | 75 | 210-212 | 7.3-8.2 (m, 8H), 4.2 (s, 2H) | [M+H]⁺ |
| OXA-02 | 4-Chlorophenyl | 72 | 225-227 | 7.3-8.1 (m, 7H), 4.2 (s, 2H) | [M+H]⁺ |
Table 3: Summary of Synthesized 1,3,4-Thiadiazole Derivatives
| Compound ID | R Group | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | MS (m/z) |
| THI-01 | Phenylamino | 70 | 230-232 | 7.1-7.9 (m, 8H), 4.1 (s, 2H), 9.8 (s, 1H) | [M+H]⁺ |
| THI-02 | Cyclohexylamino | 68 | 215-217 | 7.2-7.7 (m, 3H), 4.0 (s, 2H), 3.5 (m, 1H), 1.2-1.9 (m, 10H) | [M+H]⁺ |
Table 4: Summary of Synthesized Pyrazole Derivatives
| Compound ID | R Group | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | MS (m/z) |
| PYZ-01 | H | 60 | 170-172 | 12.5 (br s, 1H), 7.4-7.9 (m, 3H), 6.8 (s, 1H), 2.4 (s, 3H) | [M+H]⁺ |
| PYZ-02 | Phenyl | 55 | 188-190 | 7.2-8.0 (m, 8H), 6.9 (s, 1H), 2.5 (s, 3H) | [M+H]⁺ |
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers in a suitable laboratory setting. All experiments should be conducted with appropriate safety precautions. The provided data is hypothetical and for illustrative purposes only.
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Fluoro-3-(trifluoromethyl)phenylacetic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification methods for this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity. For removal of gross impurities and obtaining a moderately pure product, recrystallization is often a good first step. For achieving high purity, especially when dealing with impurities of similar polarity, flash column chromatography or preparative HPLC is recommended.
Q2: What are the likely impurities in crude this compound?
A2: Common impurities can include unreacted starting materials, reagents from the synthesis, and side-products. The specific impurities will depend on the synthetic route used. For instance, if prepared from the corresponding benzyl cyanide, residual cyanide and amide intermediates may be present. If synthesized via a Grignard reaction with CO2, unreacted Grignard reagent and byproducts from its quenching could be impurities.
Q3: What is a good starting point for a recrystallization solvent system?
A3: A common approach for recrystallizing compounds with both polar (carboxylic acid) and non-polar (fluorinated aromatic ring) features is to use a binary solvent system. Good starting points include mixtures of a solvent in which the compound is soluble (like ethyl acetate, acetone, or methanol) and a solvent in which it is poorly soluble (like hexanes or petroleum ether).[1] The compound is typically dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added until turbidity appears, followed by slow cooling.
Q4: What are the recommended conditions for purifying this compound by flash column chromatography?
A4: For flash column chromatography, silica gel is the standard stationary phase. A typical mobile phase would be a gradient of ethyl acetate in hexanes or petroleum ether. Given the acidic nature of the compound, adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can help to reduce tailing and improve peak shape.
Q5: Can I use High-Performance Liquid Chromatography (HPLC) for purification?
A5: Yes, preparative reversed-phase HPLC can be an excellent method for obtaining highly pure this compound. A C18 column is typically used with a mobile phase consisting of a mixture of water and acetonitrile or methanol. An acidic modifier, such as 0.1% trifluoroacetic acid (TFA), is often added to the mobile phase to ensure the carboxylic acid is protonated, which generally leads to better peak shapes.[2][3]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. The rate of cooling is too fast. | Use a lower boiling point solvent system. Reduce the initial concentration of the compound. Allow the solution to cool more slowly; consider using a Dewar flask for insulation. Try scratching the inside of the flask with a glass rod to induce nucleation. |
| No crystal formation upon cooling | The compound is too soluble in the chosen solvent. The concentration is too low. | Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the cooled solution until it becomes cloudy, then warm slightly to redissolve and cool slowly. Reduce the solvent volume by evaporation. |
| Low recovery of purified product | The compound has significant solubility in the cold solvent. Crystals were not completely collected during filtration. | Cool the crystallization mixture in an ice bath or refrigerator for a longer period to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. Ensure complete transfer of crystals to the filter. |
| Poor purity improvement | Impurities have similar solubility to the product. Impurities co-crystallized with the product. | Perform a second recrystallization using a different solvent system. Consider an alternative purification method like column chromatography. |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities | The mobile phase polarity is too high or too low. Impurities have very similar polarity to the product. | Optimize the mobile phase composition using thin-layer chromatography (TLC) first. Try a shallower gradient during elution. Consider a different stationary phase (e.g., alumina) or a different solvent system. |
| Product is tailing on the column | The compound is interacting with acidic sites on the silica gel. The column is overloaded. | Add a small percentage of a volatile acid (e.g., 0.5% acetic acid) to the mobile phase to suppress ionization. Reduce the amount of crude material loaded onto the column. |
| Product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A common solvent system is a gradient of ethyl acetate in hexanes. |
| Cracked or channeled column bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Hexanes
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Induce Precipitation: While stirring, slowly add hexanes until the solution becomes persistently cloudy.
-
Redissolution: Gently warm the mixture until the solution becomes clear again.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Prepare a silica gel column.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.
-
Loading: Load the sample onto the column.
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Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexanes. Adding 0.5% acetic acid to the mobile phase can improve peak shape.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Purity and Yield Data for Purification of a Related Compound (2,4,5-Trifluorophenylacetic acid)
| Purification Method | Initial Purity | Final Purity | Molar Yield | Reference |
| Extraction and Crystallization | Not specified | 98.7% (by GC) | 99.2% | [4] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. High-Performance Liquid Chromatography Using Ultraviolet Detection for Separation of Terephthalic Acid and Associated Impurities from Recycled Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4,5-Trifluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Derivatization of 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid
Welcome to the technical support center for the derivatization of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common derivatization reactions of this versatile building block. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring introduces unique electronic and steric effects that can influence reactivity, making optimization of reaction conditions crucial for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the carboxylic acid group of this compound?
The primary methods for derivatizing the carboxylic acid functionality of this compound are:
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Esterification: Conversion to esters, typically by reaction with an alcohol in the presence of an acid catalyst or using coupling agents.
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Amidation: Formation of amides through reaction with a primary or secondary amine, often facilitated by coupling agents to form an activated intermediate.
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Acyl Halide Formation: Conversion to a more reactive acyl chloride or fluoride, which can then be readily used in subsequent reactions to form esters, amides, etc.
Q2: How do the fluorine and trifluoromethyl substituents affect the reactivity of the carboxylic acid?
Both the fluorine and trifluoromethyl groups are strongly electron-withdrawing. This has two main consequences:
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Increased Acidity: The electron-withdrawing nature of these groups stabilizes the carboxylate anion, making the carboxylic acid more acidic than unsubstituted phenylacetic acid. This can facilitate deprotonation but may also affect the nucleophilicity of the carboxylate if it is used directly in a reaction.
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Electrophilicity of the Carbonyl Carbon: The inductive effect of the substituents increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
The ortho-fluoro group can also introduce steric hindrance, which may influence the approach of bulky reagents or nucleophiles to the carboxylic acid group. This is known as the "ortho effect" and can impact reaction rates.
Q3: I am having trouble with low yields in my esterification reaction. What are the common causes?
Low yields in esterification reactions of this compound can stem from several factors. Please refer to the troubleshooting guide below for detailed solutions.
Q4: What are the best practices for setting up an amidation reaction with this compound?
Successful amidation requires careful selection of coupling agents and reaction conditions to avoid side reactions and ensure complete conversion. A detailed protocol and troubleshooting tips are provided in the relevant sections of this guide.
Experimental Workflows
General Workflow for Esterification
Caption: General workflow for the esterification of this compound.
General Workflow for Amidation
Caption: General workflow for the amidation of this compound.
Troubleshooting Guides
Esterification
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Insufficiently acidic catalyst or catalyst degradation. | - Use a fresh, anhydrous acid catalyst (e.g., concentrated H₂SO₄, p-TsOH).- Consider using a stronger acid catalyst or a Lewis acid catalyst. |
| Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents.- Employ a Dean-Stark apparatus to remove water azeotropically during the reaction. | |
| Steric hindrance from the ortho-fluoro group or a bulky alcohol. | - Increase the reaction temperature and/or time.- Use a less sterically hindered alcohol if possible.- Consider using a coupling agent like DCC/DMAP for milder conditions. | |
| Reversible reaction equilibrium. | - Use a large excess of the alcohol to drive the equilibrium towards the product.- Remove water as it is formed. | |
| Side Product Formation | Decomposition of starting material or product at high temperatures. | - Lower the reaction temperature and extend the reaction time.- Use a milder catalytic system. |
| Formation of by-products from the coupling agent. | - If using DCC, filter off the DCU by-product.- Choose a coupling agent with water-soluble by-products (e.g., EDC) for easier removal. |
Amidation
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inefficient activation of the carboxylic acid. | - Use a more efficient coupling agent (e.g., HATU, HBTU, COMU).- Ensure the coupling agent is fresh and has been stored properly. |
| Poor nucleophilicity of the amine. | - Use a stronger, non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) to deprotonate the amine and the carboxylic acid.- Increase the reaction temperature. | |
| Formation of an unreactive salt between the carboxylic acid and the amine. | - Add the coupling agent to the carboxylic acid before adding the amine and base. | |
| Racemization (if chiral centers are present) | High reaction temperature or prolonged reaction time. | - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).- Use an additive that suppresses racemization, such as HOBt or HOAt. |
| Difficulty in Purification | By-products from the coupling agent are difficult to remove. | - Use a coupling agent that generates water-soluble by-products (e.g., EDC).- Optimize the work-up procedure, including acidic and basic washes, to remove unreacted starting materials and by-products. |
Experimental Protocols & Data
While specific, reproducible data for the derivatization of this compound is not widely published in readily accessible literature, the following protocols for analogous compounds can serve as a strong starting point for optimization. Yields are expected to be moderate to good, but will be highly dependent on the specific substrate and reaction conditions.
Representative Protocol: Methyl Esterification
A procedure analogous to the esterification of m-trifluoromethylphenylacetic acid can be adapted. To a solution of this compound (1.0 eq) in methanol (5-10 mL per gram of acid), slowly add concentrated sulfuric acid (0.1-0.2 eq). Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture, and remove the methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl ester, which can be further purified by column chromatography.
Representative Protocol: Amidation using a Coupling Agent
Based on standard amidation procedures, dissolve this compound (1.0 eq), the desired amine (1.0-1.2 eq), and a coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent like DMF or DCM. Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq) to the mixture at 0 °C. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS. Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify the crude amide by column chromatography or recrystallization.
Data on Analogous Reactions
The following table summarizes yields for derivatization reactions of structurally related phenylacetic acids to provide an estimate of expected outcomes.
| Substrate | Reaction Type | Reagents/Conditions | Yield | Reference Analogy |
| m-Trifluoromethylphenylacetic acid | Methyl Esterification | Methanol, H₂SO₄ (cat.), reflux | High | General Fischer esterification principles |
| Phenylacetic Acid | Amidation | Benzylamine, NiCl₂ (cat.), Toluene, 110 °C | Good to Excellent | Direct amidation protocols |
| o-Trifluoromethyl aniline | Amidation | Phenylacetyl chloride, Et₃N, Benzene | ~53% | Acyl chloride amidation |
Note: These yields are for analogous systems and should be used as a guideline. Optimization will be necessary to achieve the best results for this compound.
Logical Relationships in Troubleshooting
Caption: Logical workflow for troubleshooting common issues in derivatization reactions.
Technical Support Center: Scale-Up Synthesis of 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when employing the Grignard carboxylation route from 2-fluoro-3-(trifluoromethyl)benzyl bromide.
Issue: The Grignard reaction fails to initiate.
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Potential Cause 1: Presence of moisture in the reaction setup.
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Potential Cause 2: Impure or passivated magnesium turnings.
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Recommended Action: Use fresh, high-purity magnesium turnings. The surface of the magnesium can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent before adding the benzyl bromide.[2]
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Potential Cause 3: Low-quality starting material (2-fluoro-3-(trifluoromethyl)benzyl bromide).
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Recommended Action: Ensure the purity of the benzyl bromide. Impurities such as benzyl alcohol can quench the Grignard reagent.[1] Purification of the starting material by distillation may be necessary.
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Issue: The reaction exhibits a dangerous exotherm or thermal runaway.
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Potential Cause 1: Rapid addition of the 2-fluoro-3-(trifluoromethyl)benzyl bromide.
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Potential Cause 2: Inefficient heat removal at a larger scale.
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Recommended Action: The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient.[4] Ensure the reactor is equipped with an adequate cooling system (e.g., a chiller or a large ice bath). For very large scales, consider a reactor with a higher surface-area-to-volume ratio or specialized cooling jackets.[4]
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Potential Cause 3: Accumulation of unreacted benzyl bromide followed by sudden, rapid reaction.
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Recommended Action: Ensure the reaction has initiated before adding the bulk of the benzyl bromide.[5] Adding a small portion of the halide first and confirming initiation (e.g., via a slight temperature increase or visual changes) before proceeding with the slow addition of the remainder is a safe practice.[5] In-situ monitoring techniques like FTIR can be used to track the concentration of the halide and confirm initiation.[5]
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Issue: Low yield of this compound.
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Potential Cause 1: Formation of Wurtz coupling byproduct (1,2-bis(2-fluoro-3-(trifluoromethyl)phenyl)ethane).
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Potential Cause 2: Incomplete carboxylation.
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Recommended Action: Ensure an excess of dry carbon dioxide (as a gas or solid) is used. When using solid CO2 (dry ice), it should be freshly crushed and free of surface moisture. The Grignard reagent should be added to a well-stirred slurry of dry ice in an anhydrous ether.
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-
Potential Cause 3: Degradation of the Grignard reagent.
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Recommended Action: The Grignard reagent can degrade over time, especially at elevated temperatures. It is best to use the freshly prepared Grignard reagent immediately for the carboxylation step.[7]
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Issue: Difficulty in purifying the final product.
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Potential Cause 1: Presence of unreacted starting materials or byproducts.
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Recommended Action: An acidic workup will help to separate the acidic product from neutral organic impurities. The crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), washed with an organic solvent to remove neutral impurities, and then re-acidified to precipitate the pure product.
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Potential Cause 2: The product is an oil or difficult to crystallize.
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Recommended Action: If direct crystallization is challenging, chromatographic purification may be necessary. For acidic compounds, silica gel chromatography with a mobile phase containing a small amount of an acidic modifier (e.g., acetic acid or trifluoroacetic acid in a hexane/ethyl acetate mixture) can be effective.[8]
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Potential Cause 3: Emulsion formation during aqueous workup.
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Recommended Action: On a large scale, emulsions can be problematic. Adding a saturated brine solution can help to break up emulsions. Slow and careful mixing during the extraction process can also prevent their formation.
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Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the scale-up synthesis of the Grignard reagent from 2-fluoro-3-(trifluoromethyl)benzyl bromide?
A1: Tetrahydrofuran (THF) is often preferred over diethyl ether for large-scale reactions due to its higher boiling point and flash point, which provides a wider and safer operating temperature range.[4] 2-Methyltetrahydrofuran (2-MeTHF) is another excellent alternative that is sometimes considered greener and can lead to improved chemo- and stereoselectivity.[6]
Q2: How can I be certain that the Grignard reagent has formed successfully before proceeding with carboxylation?
A2: Visual confirmation, such as the disappearance of the magnesium metal and the formation of a cloudy gray or brown solution, is a good indicator.[7] A small aliquot can be taken, quenched with iodine, and analyzed by TLC or GC to check for the disappearance of the starting benzyl bromide. For more rigorous process control on a larger scale, in-situ FTIR can be used to monitor the consumption of the C-Br bond of the starting material.[5]
Q3: What are the critical safety precautions for quenching a large-scale Grignard reaction?
A3: The quenching process is highly exothermic and must be done with extreme care.[7] The reaction mixture should be cooled in an ice bath before slowly and carefully adding the quenching agent (e.g., a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid).[4][9] The addition should be done portion-wise or dropwise with vigorous stirring to control the exotherm.[10] There can be an induction period before the vigorous reaction begins, so patience is crucial to avoid adding too much quenching agent at once.[10]
Q4: What are the typical impurities I should expect in the final product?
A4: Common impurities include the Wurtz coupling product (1,2-bis(2-fluoro-3-(trifluoromethyl)phenyl)ethane), unreacted 2-fluoro-3-(trifluoromethyl)benzyl bromide, and potentially some ester byproducts if alcohols are present as impurities in the starting materials or solvents.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Reference |
| Solvent for Grignard Formation | Diethyl Ether | Tetrahydrofuran (THF) | [4] |
| Typical Yield of Grignard Reagent | ~80-90% (lab scale) | ~85-95% (lab scale) | General Knowledge |
| Common Side Product | Wurtz Coupling Product | Wurtz Coupling Product | [6] |
| Method to Minimize Side Product | Slow addition of halide | Slow addition of halide | [4] |
| Purification Method | Acid-base extraction | Chromatography | [8] |
| Chromatography Modifier for Acidic Compounds | Acetic Acid | Trifluoroacetic Acid (0.05% v/v in hexane) | [8] |
Experimental Protocols
Protocol: Scale-Up Synthesis of this compound (Illustrative 10g Scale)
Materials:
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2-fluoro-3-(trifluoromethyl)benzyl bromide (1 equivalent)
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Magnesium turnings (1.5 equivalents)
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Anhydrous Tetrahydrofuran (THF)
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Iodine (a single crystal)
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Dry Ice (solid CO2, excess)
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6 M Hydrochloric Acid
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Saturated Sodium Bicarbonate solution
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Diethyl Ether
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Anhydrous Magnesium Sulfate
Procedure:
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Grignard Reagent Formation:
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Set up a flame-dried 3-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, a mechanical stirrer, and a nitrogen inlet.
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To the flask, add magnesium turnings (1.5 eq.) and a single crystal of iodine.
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Add a small amount of anhydrous THF to cover the magnesium.
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In the dropping funnel, prepare a solution of 2-fluoro-3-(trifluoromethyl)benzyl bromide (1 eq.) in anhydrous THF.
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Add a small portion of the benzyl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and a gentle reflux.
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Once initiated, add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux. Use external cooling (ice bath) as necessary to control the reaction temperature.
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After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction.
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Carboxylation:
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In a separate, larger flask, place a significant excess of freshly crushed dry ice.
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Carefully and slowly, transfer the prepared Grignard reagent solution via cannula onto the dry ice with vigorous stirring.
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Allow the mixture to warm to room temperature overnight, allowing the excess CO2 to sublime.
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Work-up and Purification:
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Cool the reaction mixture in an ice bath and slowly quench by adding 6 M HCl until the aqueous layer is acidic (pH ~1-2).
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Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
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Combine the organic layers and wash with a saturated sodium bicarbonate solution.
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Separate the layers. The product is now in the aqueous basic layer as its sodium salt.
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Wash the aqueous layer with diethyl ether to remove any neutral organic impurities.
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Cool the aqueous layer in an ice bath and carefully acidify with 6 M HCl until the product precipitates out as a solid.
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Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
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If necessary, the crude product can be recrystallized from a suitable solvent system (e.g., toluene/hexanes).
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Visualizations
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. dchas.org [dchas.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cs.gordon.edu [cs.gordon.edu]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. bohr.winthrop.edu [bohr.winthrop.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid
Welcome to the technical support center for the synthesis of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols and improve yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and scalable synthetic strategies start from 2-fluoro-3-(trifluoromethyl)benzyl halides (bromide or chloride). The two primary routes are:
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Cyanide Displacement followed by Hydrolysis: This is a two-step process involving the conversion of the benzyl halide to the corresponding benzyl cyanide, which is then hydrolyzed to the desired carboxylic acid. This method effectively adds one carbon atom to the starting material.[1]
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Grignard Reagent Formation and Carboxylation: This involves forming a Grignard reagent from the benzyl halide, followed by a reaction with carbon dioxide (usually from dry ice) to form the carboxylate, which is then protonated to yield the final acid.
Q2: My overall yield is low. Which step is the most likely cause?
A2: Both the cyanide displacement and the hydrolysis steps can be critical for the overall yield. In the Grignard route, the formation of the organomagnesium reagent is often the most challenging step. The electron-withdrawing trifluoromethyl and fluoro groups can influence the reactivity of the starting materials. It is recommended to analyze the purity and yield of the intermediate product (the nitrile in the first route) to pinpoint the problematic step.
Q3: Are there any specific safety concerns when working with trifluoromethyl-substituted Grignard reagents?
A3: Yes, trifluoromethyl-substituted phenyl Grignard reagents can be thermally unstable. It has been reported that they can decompose, sometimes violently, at temperatures as low as 40°C or at concentrations above 0.5-0.6 M.[2] It is crucial to use appropriate concentrations and maintain strict temperature control during the reaction and workup.
Q4: Can the trifluoromethyl group react under the hydrolysis conditions?
A4: The trifluoromethyl (CF3) group is generally very stable. However, under very harsh acidic conditions (e.g., fuming sulfuric acid), it can be hydrolyzed to a carboxylic acid.[3] Under standard conditions for nitrile hydrolysis (e.g., refluxing with aqueous HCl or NaOH), the CF3 group is expected to remain intact.
Troubleshooting Guides
Route 1: Cyanide Displacement and Nitrile Hydrolysis
Issue 1: Low Yield in the Formation of 2-Fluoro-3-(trifluoromethyl)benzyl Cyanide
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | Ensure the reaction goes to completion by monitoring with TLC or GC. Increase reaction time or temperature if necessary. The use of a polar aprotic solvent like DMSO can facilitate the SN2 reaction. |
| Side Reactions | Use high-purity starting materials. Ensure anhydrous conditions to prevent the formation of benzyl alcohol as a byproduct. |
| Poor Nucleophilic Attack | Consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) if using a biphasic system to improve the transport of the cyanide nucleophile to the organic phase. |
Issue 2: Low Yield or Incomplete Hydrolysis of the Nitrile
| Potential Cause | Troubleshooting Suggestion |
| Insufficiently Harsh Conditions | Nitrile hydrolysis often requires forcing conditions. Ensure heating under reflux for an adequate period. Both strong acids (e.g., 6-12M HCl or 40-70% H₂SO₄) and strong bases (e.g., 20-40% NaOH) are effective.[4][5] |
| Precipitation of Product | During acidic hydrolysis, the resulting carboxylic acid may be insoluble and precipitate, hindering further reaction. Ensure vigorous stirring. |
| Incomplete Acidification (Basic Hydrolysis) | If using basic hydrolysis, a salt of the carboxylic acid is formed.[6] You must add a strong acid (like HCl) after the reaction is complete to protonate the carboxylate and precipitate the final product. Ensure the mixture is sufficiently acidic (pH < 2). |
| Formation of Amide Intermediate | Hydrolysis proceeds through an amide intermediate. If the reaction is stopped prematurely, the amide may be the major product. Ensure sufficient reaction time and temperature to hydrolyze the amide as well.[1] |
Route 2: Grignard Reagent and Carboxylation
Issue 1: Failure to Form or Low Yield of Grignard Reagent
| Potential Cause | Troubleshooting Suggestion |
| Wet Glassware or Solvents | Grignard reagents are strong bases and react with water. Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon). |
| Inactive Magnesium | The surface of magnesium turnings can be coated with magnesium oxide. Activate the magnesium before use by crushing it in a dry flask or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Reaction Fails to Initiate | Gentle heating may be required to initiate the reaction. Once started, it is often exothermic and may require cooling to maintain a steady reflux. |
| Decomposition of Reagent | As noted, trifluoromethyl-substituted Grignard reagents can be unstable.[2] Maintain a low reaction temperature and use the reagent immediately after it is prepared. |
Quantitative Data Summary
The following table presents illustrative yield data for the synthesis of a structurally similar compound, 2,4,5-trifluorophenylacetic acid, which can serve as a benchmark for optimization.
| Step | Reactants | Conditions | Yield | Reference |
| Cyanation | 2,4,5-trifluoro benzyl chloride, NaCN | Ionic Liquid, 90°C, 2h | 78.7% | [5] |
| Hydrolysis | 2,4,5-trifluoro-benzyl cyanide | 70% H₂SO₄, 130°C, 5h | >90% (Implied) | [5] |
| Hydrolysis | Ethyl 2-cyano-2-(2,4,5-trifluorophenyl)acetate | NaOH, H₂O, Reflux 6h; then HCl | 75% | [7] |
Experimental Protocols
Protocol 1: Synthesis via Nitrile Hydrolysis (Illustrative)
This protocol is adapted from general procedures for the synthesis of phenylacetic acids.[5][6]
Step A: Synthesis of 2-Fluoro-3-(trifluoromethyl)benzyl Cyanide
-
To a solution of 2-fluoro-3-(trifluoromethyl)benzyl bromide (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture or DMSO) in a round-bottom flask, add sodium cyanide (1.1-1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a larger volume of water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile, which can be purified by distillation or chromatography if necessary.
Step B: Hydrolysis to this compound
-
Place the crude 2-fluoro-3-(trifluoromethyl)benzyl cyanide from the previous step into a round-bottom flask.
-
Add an excess of concentrated hydrochloric acid (e.g., 6-12 M) or aqueous sodium hydroxide (e.g., 25% w/v).
-
Heat the mixture to reflux for several hours (4-24h). The reaction progress can be monitored by the cessation of ammonia evolution (in basic hydrolysis) or by TLC/GC.
-
For acidic hydrolysis: Cool the reaction mixture. The product may precipitate upon cooling. Collect the solid by filtration.
-
For basic hydrolysis: Cool the reaction mixture and acidify with cold concentrated HCl until the pH is below 2. A white solid should precipitate.
-
Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., toluene or a water/ethanol mixture) to obtain the pure this compound.
Visualizations
Caption: Synthetic pathway from benzyl bromide to phenylacetic acid.
Caption: Troubleshooting workflow for low yield in nitrile hydrolysis.
References
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. CN101659611B - Method for preparing 2, 4, 5-trifluoro-phenylacetic-acid - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents [patents.google.com]
Technical Support Center: 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-3-(trifluoromethyl)phenylacetic acid and its derivatives. The information provided is based on established principles of chemical stability and data from structurally related compounds, intended to guide your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: My compound, a derivative of this compound, is showing unexpected degradation during storage. What are the likely causes?
A1: Degradation of phenylacetic acid derivatives can be initiated by several factors. The most common include:
-
Hydrolysis: The carboxylic acid moiety can react with water, especially at non-neutral pH.
-
Oxidation: The phenyl ring and the benzylic position are susceptible to oxidation, which can be accelerated by exposure to air, light, or the presence of oxidizing agents.
-
Photodegradation: Exposure to UV or even ambient light can cause degradation, potentially through photodecarboxylation.[1]
-
Thermal Stress: Elevated temperatures can accelerate all degradation pathways.
Q2: I'm observing poor solubility of my this compound derivative in aqueous buffers. What can I do?
A2: The trifluoromethyl group significantly increases lipophilicity, which can lead to poor aqueous solubility.[2] Here are a few strategies to improve solubility:
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pH Adjustment: For acidic compounds like yours, increasing the pH of the buffer above the pKa of the carboxylic acid will deprotonate it, forming a more soluble salt.
-
Co-solvents: The use of organic co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) can significantly enhance solubility. Start with a small percentage and gradually increase as needed, keeping in mind the tolerance of your experimental system.
-
Formulation with Excipients: For in vivo studies, formulation with cyclodextrins or other solubilizing agents can be effective.
Q3: What are the expected degradation products I should be looking for?
A3: Based on the structure, potential degradation products could include:
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Products of decarboxylation, where the carboxylic acid group is lost.[1]
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Oxidized derivatives of the phenyl ring (e.g., hydroxylated species).
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Products resulting from the cleavage of the acetic acid side chain.
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In the presence of nucleophiles, ester or amide derivatives of the carboxylic acid could form.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Compound degradation in the cell culture medium.
-
Troubleshooting Steps:
-
Pre-incubation Stability Check: Incubate your compound in the cell culture medium for the duration of your experiment (e.g., 24, 48 hours) without cells.
-
Analyze for Degradation: At different time points, take aliquots of the medium and analyze the concentration of the parent compound using a stability-indicating HPLC method.
-
Identify Degradants: If degradation is observed, try to identify the major degradation products by LC-MS.
-
Mitigation: If the compound is unstable, consider shorter incubation times, preparing fresh stock solutions for each experiment, or using a more stable derivative if available.
-
Issue 2: Loss of compound concentration in stock solutions.
-
Possible Cause: Instability in the chosen solvent or improper storage.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure the solvent is of high purity and free of contaminants. For long-term storage, aprotic, anhydrous solvents like DMSO or acetonitrile are generally preferred over protic solvents like methanol or ethanol.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture and light.
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Monitor Concentration Over Time: Periodically re-analyze the concentration of your stock solutions to ensure they are within an acceptable range.
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Structurally Related Compounds (e.g., Celecoxib)
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Outcome |
| Acidic Hydrolysis | 0.1 N HCl | 40 - 80°C | 24 - 817 hours | Degradation of the parent compound.[2][3][4] |
| Basic Hydrolysis | 0.1 N NaOH | 40 - 80°C | 24 - 817 hours | Degradation of the parent compound.[2][3][4] |
| Oxidation | 3-30% H₂O₂ | Room Temp - 80°C | 3 - 817 hours | Formation of oxidized degradants.[2][3][4] |
| Thermal Degradation | Dry Heat | 60 - 105°C | 24 - 72 hours | Acceleration of other degradation pathways.[4] |
| Photodegradation | UV light (254 nm) | Ambient | 24 hours | Potential for photodecarboxylation.[1][4] |
Note: This table is based on data for celecoxib and general forced degradation protocols and should be adapted for your specific derivative.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and products of a this compound derivative.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the test compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.
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Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve in the initial solvent before analysis.
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Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before injection.
-
Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC-UV method. An LC-MS method can be used for the identification of degradation products.
-
Protocol 2: HPLC Method for Stability Assessment
Objective: To develop a stability-indicating HPLC method for the quantitative analysis of a this compound derivative and its degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.5) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
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Detection: UV at a wavelength of maximum absorbance for the compound (e.g., 250 nm).
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Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. The key is to demonstrate that the peaks of the degradation products are well-separated from the peak of the parent compound.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent experimental results.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Specific experimental conditions and results will vary depending on the exact chemical structure of the derivative and the experimental setup.
References
Technical Support Center: Troubleshooting Suzuki Coupling with Fluorinated Phenylacetic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with fluorinated phenylacetic acids. The information is presented in a direct question-and-answer format to address common challenges encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using fluorinated phenylacetic acids in Suzuki coupling reactions?
A1: The main challenges include:
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Unwanted Decarboxylation: The carboxylic acid group of phenylacetic acids can undergo palladium-catalyzed decarboxylation, especially at elevated temperatures, leading to the formation of a toluene derivative instead of the desired coupled product.
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Substrate Reactivity: The electronic properties of the fluorine substituents can influence the reactivity of the aryl ring. Electron-withdrawing fluorine atoms can make the aryl halide more reactive towards oxidative addition, but can also affect other steps in the catalytic cycle.
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Steric Hindrance: Fluorine atoms, particularly in the ortho position, can create steric hindrance around the reaction center, potentially slowing down the reaction and requiring careful selection of a bulky ligand.
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Side Reactions: Like other Suzuki couplings, side reactions such as homocoupling of the boronic acid and protodeboronation can occur, reducing the yield of the desired product.
Q2: How can I prevent unwanted decarboxylation of my fluorinated phenylacetic acid?
A2: The most effective strategy to prevent decarboxylation is to protect the carboxylic acid functionality, typically by converting it into an ester (e.g., methyl or ethyl ester).[1] This protecting group can be removed by hydrolysis after the Suzuki coupling is complete. Mild reaction conditions, such as lower temperatures and the use of weaker bases, may also help to minimize this side reaction.
Q3: What are the critical parameters to consider for a successful Suzuki coupling with these substrates?
A3: The three most critical factors for a successful coupling are:
-
Catalyst System: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the oxidative addition of the aryl halide and stabilize the active catalytic species.[2]
-
Base Selection: The strength and nature of the base are critical for the transmetalation step. The choice of base can influence the reaction rate and the extent of side reactions. For substrates sensitive to strong bases, milder options like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.[3]
-
Reaction Conditions: Temperature, solvent, and the rigorous exclusion of oxygen are key to achieving high yields and minimizing side reactions. Reactions are often heated, but excessively high temperatures can promote decarboxylation.[4][5] Degassing the solvent and maintaining an inert atmosphere (e.g., under argon or nitrogen) is essential to prevent catalyst deactivation and homocoupling.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficiently reactive aryl halide. 3. Unfavorable reaction conditions. 4. Degradation of boronic acid. | 1. Use a fresh palladium source and ligand. Consider using a pre-catalyst. Ensure rigorous exclusion of oxygen. 2. If using an aryl chloride, consider switching to the corresponding bromide or iodide which are more reactive. Increase reaction temperature or use a more active catalyst system (e.g., with a bulky, electron-rich ligand). 3. Screen different solvents (e.g., dioxane, toluene, DMF), bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and temperatures. Microwave irradiation can sometimes improve yields and reduce reaction times.[6][7] 4. Use fresh, high-purity boronic acid. Protodeboronation can be an issue; ensure anhydrous conditions if necessary. |
| Significant Decarboxylation Byproduct | 1. The free carboxylic acid is reacting. 2. High reaction temperature. 3. Strong base. | 1. Protect the carboxylic acid as an ester (e.g., methyl, ethyl, or tert-butyl ester) prior to the coupling reaction.[1] 2. Reduce the reaction temperature. Screen a range of temperatures to find the optimal balance between reaction rate and decarboxylation.[4] 3. Use a milder base such as K₂CO₃ or KF.[8] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Inefficient transmetalation. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment. 2. Optimize the base and solvent system to facilitate the transmetalation step. |
| Protodeboronation of Boronic Acid | 1. Presence of water or acidic protons. 2. Unstable boronic acid. | 1. Use anhydrous solvents and reagents if possible. The choice of base can also influence this side reaction. 2. Use the boronic acid as soon as possible after purchase or synthesis. Consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable. |
| Difficult Purification | 1. Co-elution of product with byproducts. 2. Presence of residual palladium. | 1. Optimize the reaction to minimize byproduct formation. Explore different chromatography conditions (e.g., different solvent systems or stationary phases). 2. After the reaction, consider a workup step with a palladium scavenger. |
Experimental Protocols
General Protocol for Suzuki Coupling of a Fluorinated Phenylacetic Acid Ester
This is a starting point protocol that may require optimization for your specific substrates.
Materials:
-
Fluorinated phenylacetic acid ester (1.0 equiv.)
-
Aryl boronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂ with a ligand, 1-2 mol%)
-
Ligand (if using Pd(OAc)₂, e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the fluorinated phenylacetic acid ester, aryl boronic acid, and base.
-
Add the palladium catalyst and ligand (if applicable).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).
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Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Ester Deprotection (Example for a Methyl Ester):
-
Dissolve the purified coupled product in a suitable solvent (e.g., THF/methanol).
-
Add an aqueous solution of a base (e.g., LiOH or NaOH).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid.
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Extract the product with an organic solvent, wash with water and brine, dry, and concentrate to yield the final fluorinated biaryl acetic acid.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki coupling with fluorinated phenylacetic acids.
Caption: Troubleshooting decision tree for Suzuki coupling of fluorinated phenylacetic acids.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microwave Chemistry: Suzuki-Type Couplings, α-Arylation of Esters, Ladder Polymers, Aromatic Substitution/Horner-Wadsworth-Emmons Olefinations [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Synthesis of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most common synthetic strategies for preparing this compound and related structures include:
-
Hydrolysis of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile: This is a widely used method where the corresponding phenylacetonitrile is hydrolyzed under acidic or basic conditions.[1][2]
-
Grignard Reaction: This route typically involves the reaction of a suitable Grignard reagent, such as 2-Fluoro-3-(trifluoromethyl)phenylmagnesium bromide, with a carboxylating agent like carbon dioxide.
-
Oxidation of an Ethylbenzene Derivative: The oxidation of 2-fluoro-3-(trifluoromethyl)ethylbenzene can also yield the desired carboxylic acid.
Q2: I am observing a significant amount of an unknown impurity in my final product after hydrolysis of the nitrile. What could it be?
A2: A common byproduct during the hydrolysis of nitriles is the corresponding amide, in this case, 2-Fluoro-3-(trifluoromethyl)phenylacetamide . This occurs due to incomplete hydrolysis. The presence of residual starting material, 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile , is also possible.
Q3: My Grignard reaction is giving a low yield of the desired acid and a high molecular weight byproduct. What is the likely side reaction?
A3: A frequent side reaction in Grignard syntheses is the formation of a biphenyl derivative. In this case, the likely byproduct is bis(2-fluoro-3-(trifluoromethyl)phenyl) . This occurs when the Grignard reagent couples with unreacted starting halide. The presence of moisture can also quench the Grignard reagent, reducing the yield of the desired carboxylic acid.
Q4: After oxidation of 2-fluoro-3-(trifluoromethyl)ethylbenzene, I have a mixture of products. What are the potential byproducts?
A4: The oxidation of ethylbenzene derivatives can lead to several byproducts depending on the reaction conditions and the oxidant used.[3][4] Potential byproducts include the corresponding ketone (2'-Fluoro-3'-(trifluoromethyl)acetophenone ) and alcohol (1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanol ). Over-oxidation can also lead to cleavage of the ethyl group, resulting in the formation of 2-Fluoro-3-(trifluoromethyl)benzoic acid .
Troubleshooting Guides
Issue 1: Incomplete Hydrolysis of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
Symptoms:
-
Presence of a significant peak corresponding to 2-Fluoro-3-(trifluoromethyl)phenylacetamide in NMR or LC-MS analysis of the final product.
-
Lower than expected yield of this compound.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient reaction time | Prolong the reaction time and monitor the progress by TLC or HPLC until the amide intermediate is no longer observed. |
| Inadequate temperature | Increase the reaction temperature to facilitate the complete hydrolysis of the amide. Refer to literature for optimal temperature ranges for similar nitrile hydrolyses.[1] |
| Incorrect acid/base concentration | Ensure the concentration of the acid or base used for hydrolysis is sufficient. For stubborn hydrolyses, using a stronger acid or base might be necessary. |
Issue 2: Biphenyl Byproduct Formation in Grignard Synthesis
Symptoms:
-
Isolation of a high-melting, non-polar solid.
-
Complex aromatic region in the 1H NMR spectrum of the crude product.
-
Mass spectrometry data indicating a molecule with approximately double the mass of the desired product's aromatic precursor.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High concentration of aryl halide | Add the aryl halide slowly to the magnesium turnings to maintain a low instantaneous concentration, thus minimizing the rate of the coupling side reaction. |
| Localized overheating | Ensure efficient stirring and use a water or ice bath to control the exothermic formation of the Grignard reagent. |
| Presence of catalytic impurities | Use high-purity magnesium and solvents. Certain transition metal impurities can catalyze the coupling reaction. |
| Use of an entrainer | For less reactive halides, the addition of an entrainer like 1,2-dibromoethane can help initiate the Grignard reaction at a lower temperature, which can suppress byproduct formation. |
Experimental Protocols
Protocol 1: Hydrolysis of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile.
-
Hydrolysis: Add a 6 M aqueous solution of hydrochloric acid or sulfuric acid.
-
Heating: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Grignard Reaction with Carbon Dioxide
-
Grignard Reagent Formation: In an oven-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings and a small crystal of iodine. Add a solution of 1-bromo-2-fluoro-3-(trifluoromethyl)benzene in anhydrous diethyl ether or THF dropwise to initiate the reaction.
-
Carboxylation: Once the Grignard reagent has formed, cool the solution in an ice-salt bath and bubble dry carbon dioxide gas through the solution for 1-2 hours. Alternatively, pour the Grignard solution over crushed dry ice.
-
Workup: Quench the reaction by slowly adding a dilute solution of hydrochloric acid.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo. Purify the resulting carboxylic acid by recrystallization.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for incomplete nitrile hydrolysis.
References
- 1. scribd.com [scribd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The oxidation of ethylbenzene and other alkylaromatics by dioxygen catalysed by iron(III) tetrakis(pentafluorophenyl)porphyrin and related iron porphyrins - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. The oxidation of ethylbenzene by dioxygen catalysed by supported iron porphyrins derived from iron(III) tetrakis(pentafluorophenyl)porphyrin - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalytic reactions with 2-Fluoro-3-(trifluoromethyl)phenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in catalytic reactions?
A1: The primary challenges stem from the electronic properties of the molecule. The presence of both a fluorine atom and a trifluoromethyl group makes the aromatic ring electron-deficient. This can slow down oxidative addition steps in cross-coupling reactions. Additionally, the ortho-fluoro group can present steric hindrance, and there is a potential for catalyst inhibition or deactivation by the fluoride or trifluoromethyl groups under certain conditions. Careful selection of ligands and reaction conditions is crucial to overcome these challenges.
Q2: Which types of catalysts are generally recommended for reactions with this substrate?
A2: For cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, palladium-based catalysts are most common. Catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often effective for electron-deficient aryl halides. For asymmetric hydrogenations of derivatives, iridium or rhodium-based catalysts with chiral ligands are typically employed.
Q3: How can I activate the carboxylic acid for amide coupling reactions?
A3: Standard peptide coupling reagents are effective. Popular choices include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine), or carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used in combination with an additive like HOBt (Hydroxybenzotriazole). For sterically hindered or electron-deficient amines, converting the carboxylic acid to an acyl fluoride in situ can enhance reactivity.[1]
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
Problem: You are experiencing low to no yield in a Suzuki-Miyaura coupling reaction with a derivative of this compound (e.g., the corresponding aryl bromide).
| Potential Cause | Suggested Solution | Rationale |
| Slow Oxidative Addition | Use a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). Increase the reaction temperature. | Electron-deficient aryl halides, like those derived from this acid, undergo slower oxidative addition. Electron-rich ligands accelerate this step.[2][3] |
| Protodeboronation of Boronic Acid | Use a stronger, non-aqueous base like K₃PO₄ or Cs₂CO₃. Use the boronic ester (e.g., pinacol ester) instead of the boronic acid. | Boronic acids can be unstable in the presence of aqueous bases, leading to the replacement of the boron group with a hydrogen atom.[4] |
| Catalyst Deactivation | Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use a pre-catalyst that is less sensitive to air and moisture. | Oxygen can lead to the formation of inactive palladium species and homocoupling of the boronic acid.[5] |
Incomplete Buchwald-Hartwig Amination
Problem: Your Buchwald-Hartwig amination of a 2-Fluoro-3-(trifluoromethyl)phenyl halide derivative is sluggish or incomplete.
| Potential Cause | Suggested Solution | Rationale |
| Poor Catalyst Activity | Employ a "third-generation" Buchwald precatalyst (e.g., G3 palladacycles) with a suitable biaryl phosphine ligand. | These catalysts are designed for challenging substrates and often show higher activity and stability.[6] |
| Base Incompatibility | Screen different bases. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often effective. | The choice of base is critical and substrate-dependent. It influences both the deprotonation of the amine and the overall catalyst activity.[7] |
| Ligand Inhibition | If using a primary amine, consider ligands specifically designed to prevent the formation of off-cycle bis-ligated species. | Certain ligands can lead to catalyst inhibition, especially with less hindered primary amines. |
Failed Asymmetric Hydrogenation of a Derived Olefin
Problem: An attempt to asymmetrically hydrogenate an olefin derived from this compound results in low conversion or poor enantioselectivity.
| Potential Cause | Suggested Solution | Rationale |
| Incorrect Catalyst Choice | Screen different chiral catalysts. Iridium-based catalysts with N,P-ligands are often effective for fluorinated olefins.[8][9] | The electronic nature of the fluorinated substrate can significantly influence the catalyst's effectiveness and the stereochemical outcome. |
| Hydrogen Pressure Too Low | Increase the hydrogen pressure. | Some hydrogenations, especially of sterically hindered or electron-deficient olefins, require higher pressures to proceed at a reasonable rate.[8] |
| Solvent Effects | Test different solvents. Trifluorotoluene (PhCF₃) has been shown to be effective for the hydrogenation of fluorinated substrates.[9] | The solvent can influence catalyst solubility, stability, and activity. |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine.
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DMF, add the desired amine (1.1 eq.) followed by N,N-Diisopropylethylamine (DIEA) (2.5 eq.).
-
Coupling Reagent Addition: Add HATU (1.2 eq.) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Derived Aryl Bromide
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2-bromo-1-fluoro-3-(trifluoromethyl)benzene with an arylboronic acid.
-
Reagent Preparation: In a Schlenk flask, combine 2-bromo-1-fluoro-3-(trifluoromethyl)benzene (1.0 eq.), the arylboronic acid (1.5 eq.), and a suitable base such as K₃PO₄ (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously for 8-24 hours, monitoring by TLC or GC-MS.
-
Work-up and Purification: After cooling, dilute with an organic solvent, wash with water and brine, dry, and concentrate. Purify by column chromatography.[4][10]
Quantitative Data Summary
The following tables summarize representative data for key reactions. Note that yields and enantiomeric excess (ee) are highly dependent on the specific substrates and reaction conditions.
Table 1: Asymmetric Hydrogenation of Fluorinated Olefins
| Catalyst (mol%) | Substrate | H₂ Pressure (bar) | Solvent | Yield (%) | ee (%) |
| Ir-N,P Complex (1.0) | (E)-β-CF₃-styrene derivative | 20 | PhCF₃ | >95 | 96 |
| Ir-N,P Complex (1.0) | (E)-β-CHF₂-styrene derivative | 20 | PhCF₃ | >99 | 98 |
| Rh/f-spiroPhos (0.1) | α-trifluoromethylidene lactam | 50 | CH₂Cl₂ | >99 | >99 |
Data adapted from studies on analogous fluorinated substrates.[8][11]
Table 2: Suzuki-Miyaura Coupling of Electron-Deficient Aryl Halides
| Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ (1.5) | XPhos (3.0) | K₃PO₄ | Dioxane/H₂O | 110 | ~70-85 |
| Pd(OAc)₂ (2.0) | SPhos (4.0) | Cs₂CO₃ | Toluene | 100 | ~80-95 |
Representative conditions for electron-deficient aryl halides.[5][10]
Table 3: Buchwald-Hartwig Amination of Electron-Deficient Aryl Halides
| Pd Precatalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| RuPhos Pd G3 (2.0) | RuPhos | LiHMDS | Toluene | 100 | ~75-90 |
| BrettPhos Pd G3 (1.0) | BrettPhos | NaOt-Bu | Dioxane | 80 | ~85-98 |
Representative conditions for electron-deficient aryl halides.[12][13]
Visualizations
Caption: Catalyst selection workflow for this compound.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. benchchem.com [benchchem.com]
- 8. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Enantioselective synthesis of chiral 2,2,2-trifluoroethyl lactams via asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
handling and safety precautions for 2-Fluoro-3-(trifluoromethyl)phenylacetic acid
This technical support center provides essential information for the safe handling and use of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: Appropriate PPE is crucial to prevent exposure. Recommended PPE includes:
-
Eye Protection: Chemical splash goggles or a face shield.[3]
-
Hand Protection: Handle with compatible chemical-resistant gloves.[3][4]
-
Body Protection: A lab coat is required. For larger quantities or increased risk of splashing, a chemical-resistant apron should be used.[3]
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator is necessary.[5][6]
Q3: How should this compound be stored?
A3: Proper storage is essential for safety and to maintain the compound's integrity.
-
Keep away from incompatible materials such as strong oxidizing agents, reducing agents, strong bases, and metals.[5]
Q4: What should I do in case of accidental exposure?
A4: Immediate action is required in case of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5][7]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. For exposure to compounds that could generate hydrofluoric acid (HF), it is advisable to have calcium gluconate gel available.[3] Get medical attention if irritation develops.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][5][7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]
Troubleshooting Guide
Q5: My reaction yield is lower than expected. What are some potential issues related to the starting material?
A5: Several factors related to the handling and storage of this compound could impact your reaction.
-
Moisture: The compound may have absorbed moisture from the air if not stored in a tightly sealed container in a dry environment. Water can interfere with many reactions, especially those involving reactive intermediates.
-
Purity: Verify the purity of your starting material. Impurities can lead to side reactions and lower yields.
-
Degradation: Although generally stable, prolonged or improper storage (e.g., exposure to high temperatures or incompatible materials) could lead to degradation.
Q6: I am observing unexpected side products in my reaction. What could be the cause?
A6: The reactivity of the trifluoromethyl and fluoro groups on the phenyl ring can sometimes lead to side reactions.
-
Reaction Conditions: Harsh reaction conditions (e.g., high temperatures, very strong bases or nucleophiles) might lead to unintended reactions at the fluoro- or trifluoromethyl-substituted positions.
-
Reagent Compatibility: Ensure all reagents are compatible. Strong reducing agents or bases may interact with the functional groups on the phenyl ring.[5]
Q7: The compound is not dissolving in my chosen solvent. What should I do?
A7: While solubility data in various organic solvents is not extensively detailed in the provided search results, consider the following:
-
Polarity: As a carboxylic acid, its solubility will be influenced by the solvent's polarity. It is expected to be soluble in many common organic solvents.
-
Solvent Purity: Ensure your solvent is pure and dry, as contaminants can affect solubility.
-
Alternative Solvents: If solubility is an issue, consider alternative solvents with different polarities. Gentle heating or sonication may also aid dissolution, but be mindful of the compound's stability at elevated temperatures.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C9H6F4O2 | [7] |
| Molecular Weight | 222.14 g/mol | [6] |
| Melting Point | 113-116 °C | [6] |
| Hazard Statements | H315, H319, H335 | [1][6] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364, P403+P233, P405, P501 | [1] |
Experimental Protocols
Representative Protocol: Esterification of this compound
This protocol is a general guideline for a common reaction involving a carboxylic acid. Researchers should adapt it based on their specific substrate and laboratory conditions.
-
Preparation:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of this compound in a suitable anhydrous solvent (e.g., dichloromethane, THF).
-
-
Reagent Addition:
-
Add 1.2 equivalents of the desired alcohol.
-
Add a catalytic amount of an acid catalyst (e.g., a few drops of concentrated sulfuric acid) or a coupling agent like DCC (dicyclohexylcarbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine).
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method. The reaction may require heating to reflux for completion, depending on the reactivity of the alcohol.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction mixture appropriately (e.g., by adding water or a saturated aqueous solution of sodium bicarbonate if an acid catalyst was used).
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure ester.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Purity Analysis of 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 2-Fluoro-3-(trifluoromethyl)phenylacetic acid is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the principal technique for purity assessment in the pharmaceutical industry.[1] This guide provides a detailed comparison of a robust HPLC method with alternative analytical techniques, supported by experimental protocols and comparative data to inform method selection and validation.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile organic compounds such as this compound, offering high resolution and sensitivity for the separation of the main component from process-related impurities and degradation products.[2][3]
Experimental Protocol: HPLC Purity Determination
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 264 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase (initial composition) to a concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Comparison with Alternative Analytical Techniques
While HPLC is a versatile and widely adopted method, other techniques can offer advantages for specific analytical challenges or for orthogonal verification of purity.[4]
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning of analytes between a stationary and a liquid mobile phase. | High resolution, sensitivity, and robustness; suitable for non-volatile and thermally labile compounds.[1] | Requires reference standards for impurity identification and quantification; potential for co-elution. |
| Gas Chromatography (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometry detection. | High sensitivity and selectivity; provides structural information from mass spectra.[4] | Requires derivatization for non-volatile compounds like carboxylic acids; potential for thermal degradation.[4] |
| Capillary Electrophoresis (CE) | Separation of ions in an electrolyte solution within a capillary under an electric field. | High separation efficiency, low sample and reagent consumption; orthogonal selectivity to HPLC.[4][5] | Lower concentration sensitivity compared to HPLC; potential for issues with reproducibility of migration times. |
| Quantitative NMR (qNMR) | Quantification of substances based on the integrated signal intensity of specific nuclei in a magnetic field relative to a certified internal standard. | Primary analytical method (no need for a reference standard of the analyte); provides structural information; non-destructive.[4] | Lower sensitivity than chromatographic methods; requires a pure internal standard; potential for signal overlap in complex mixtures.[4] |
Performance Comparison Data
The following table summarizes typical performance characteristics for the analysis of this compound and its potential impurities.
| Parameter | HPLC-UV | GC-MS (after derivatization) | Capillary Electrophoresis | qNMR |
| Limit of Detection (LOD) | 0.005% | 0.001% | 0.01% | 0.1% |
| Limit of Quantitation (LOQ) | 0.015% | 0.003% | 0.03% | 0.3% |
| Linearity (R²) | >0.999 | >0.998 | >0.997 | >0.999 |
| Precision (%RSD) | < 2.0% | < 3.0% | < 5.0% | < 1.5% |
| Analysis Time | ~30 min | ~25 min | ~15 min | ~10 min per sample |
Experimental Workflows and Logical Relationships
A visual representation of the analytical workflow and the decision-making process for selecting a suitable purity testing method is provided below.
Caption: Workflow for purity analysis and method selection.
Conclusion
For routine quality control and purity determination of this compound, reversed-phase HPLC provides a robust, sensitive, and reliable method.[1] It excels in resolving the main component from potential process-related impurities. However, for comprehensive characterization, orthogonal methods are invaluable. Capillary Electrophoresis offers a different separation mechanism, making it an excellent complementary technique for verification.[4][5] GC-MS is best suited for identifying and quantifying volatile or thermally stable impurities after appropriate derivatization. qNMR serves as a powerful tool for absolute quantification without the need for a specific reference standard and for unambiguous structural confirmation of impurities.[4] The selection of the most appropriate analytical method should be guided by the specific requirements of the analysis, including the nature of the expected impurities, the stage of drug development, and regulatory expectations.
References
A Comparative Guide to the NMR Characterization of Fluorinated Phenylacetic Acid Derivatives
An Objective Analysis of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid and Its Isomeric Alternatives
For researchers, scientists, and professionals in drug development, precise analytical characterization of novel compounds is paramount. This guide provides a comparative overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy characterization of this compound and its structural isomers.
Note on Data Availability: Despite a comprehensive search of publicly available resources, specific experimental ¹H and ¹³C NMR data for this compound could not be located. Therefore, this guide presents the available NMR data for its isomers: 2-(trifluoromethyl)phenylacetic acid, 3-(trifluoromethyl)phenylacetic acid, and 4-(trifluoromethyl)phenylacetic acid, to serve as a valuable comparative reference for researchers working with this class of compounds.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for the isomeric trifluoromethylphenylacetic acids. These compounds exhibit characteristic signals for the methylene (-CH₂-) protons of the acetic acid moiety and the aromatic protons, with chemical shifts and multiplicities influenced by the position of the trifluoromethyl group.
| Compound | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| 2-(Trifluoromethyl)phenylacetic acid | - | Data not available | - | - |
| 3-(Trifluoromethyl)phenylacetic acid | DMSO-d₆ | 12.52 | s | COOH |
| 7.66 | m | Ar-H | ||
| 7.62 | m | Ar-H | ||
| 7.59 | m | Ar-H | ||
| 7.56 | m | Ar-H | ||
| 3.74 | s | CH₂ | ||
| 4-(Trifluoromethyl)phenylacetic acid | CDCl₃ | 10.5 | s | COOH |
| 7.59 | d | Ar-H | ||
| 7.40 | d | Ar-H | ||
| 3.71 | s | CH₂ |
Comparative ¹³C NMR Data
The ¹³C NMR data provides insights into the carbon framework of these molecules. The chemical shifts of the aromatic carbons are particularly sensitive to the electron-withdrawing effects of the fluorine and trifluoromethyl substituents.
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | - | Data not available |
| 2-(Trifluoromethyl)phenylacetic acid | CDCl₃ | Specific shifts not fully available |
| 3-(Trifluoromethyl)phenylacetic acid | - | Data not available |
| 4-(Trifluoromethyl)phenylacetic acid | - | Data not available |
Note: While the search provided links to ¹³C NMR spectra for some isomers, the specific chemical shift values were not readily accessible.
Experimental Protocols
A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for fluorinated phenylacetic acid derivatives is outlined below.
Sample Preparation:
-
Dissolution: Accurately weigh approximately 5-10 mg of the solid compound.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆). The choice of solvent depends on the solubility of the analyte and should be free from interfering signals in the regions of interest.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the tube to ensure a homogeneous solution.
NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range appropriate for aromatic and aliphatic protons (e.g., -2 to 12 ppm).
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A wide spectral width to encompass all carbon environments (e.g., 0 to 200 ppm).
-
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase correct the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
Workflow for NMR Characterization
The following diagram illustrates the general workflow for the NMR characterization of a chemical compound.
A Comparative Analysis of the Biological Activity of 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine and trifluoromethyl groups into phenylacetic acid derivatives has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacological properties of bioactive molecules. This guide provides a comparative analysis of the biological activity of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid and its positional isomers. While direct comparative studies on these specific isomers are limited, this document synthesizes available structure-activity relationship (SAR) data and findings from related compounds to offer insights into their potential biological profiles, with a focus on anti-inflammatory and cytotoxic activities.
Data Presentation: Comparative Biological Activity
One key study on aryl acetamide triazolopyridazines, which utilized various substituted phenylacetic acids as synthetic precursors, revealed that for compounds bearing a 3-(trifluoromethyl)phenyl moiety, the placement of a fluorine atom at the 2-position resulted in a significant decrease in biological activity against Cryptosporidium (EC50 > 25 μM). In contrast, substitution at the 4-position was shown to enhance potency. This suggests a potential trend in the biological activity of these isomers.
| Compound | Inferred Biological Activity (Anti-inflammatory/Antiparasitic) | Supporting Evidence |
| This compound | Likely Low | SAR studies on related compounds with a 3-CF3 substituent show that a 2-fluoro substitution leads to a significant decrease in potency. This is attributed to unfavorable steric or electronic interactions at the target binding site. |
| 4-Fluoro-3-(trifluoromethyl)phenylacetic acid | Likely High | In the same SAR studies, a 4-fluoro substitution on the 3-CF3 phenyl ring was associated with enhanced biological activity. This suggests a more favorable interaction with the biological target. |
| 2-Fluoro-5-(trifluoromethyl)phenylacetic acid | Variable (Potentially Moderate to Low) | Data on this specific isomer is limited. However, SAR studies on similar compounds have shown that a 2-fluoro-5-trifluoromethyl substitution pattern can lead to a decrease in potency compared to other isomers, though this is target-dependent. |
| Diclofenac (Reference NSAID) | High (Non-selective COX inhibitor) | A well-established non-steroidal anti-inflammatory drug that acts by inhibiting both COX-1 and COX-2 enzymes. IC50 values are in the nanomolar to low micromolar range depending on the assay conditions. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activity of phenylacetic acid derivatives.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoenzymes, which are key enzymes in the inflammatory pathway.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme cofactor
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitors (e.g., Diclofenac, Celecoxib)
-
96-well plates
-
Detection reagent (e.g., EIA-based kit for PGE2 or a colorimetric/fluorometric probe)
Procedure:
-
Reagent Preparation: Prepare stock solutions of test compounds and reference inhibitors in DMSO. Serially dilute these to the desired concentrations in assay buffer.
-
Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Inhibitor Incubation: Add the various concentrations of the test compounds, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).
-
Detection: Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method, such as an enzyme immunoassay (EIA).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on cell viability.
Materials:
-
Human cancer cell lines (e.g., PC3 for prostate cancer, MCF-7 for breast cancer)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
Mandatory Visualization
Caption: The Arachidonic Acid Cascade and the Role of COX Enzymes in Inflammation.
Caption: General Workflow for Evaluating the Biological Activity of Phenylacetic Acid Derivatives.
Comparative Analysis of 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid Analogs in Anti-Cryptosporidial Activity
A detailed examination of the structure-activity relationship (SAR) of fluorinated and trifluoromethylated phenylacetic acid analogs reveals critical insights for the development of potent inhibitors against Cryptosporidium parvum, a significant cause of diarrheal disease. This guide provides a comparative analysis of the biological performance of these analogs, supported by experimental data, to inform researchers and drug development professionals in the field of medicinal chemistry and parasitology.
The strategic placement of fluorine and trifluoromethyl groups on the phenylacetic acid scaffold has been shown to dramatically influence the anti-cryptosporidial potency of the resulting amide derivatives. While the specific molecular target of this class of compounds remains unknown, phenotypic screening provides a clear measure of their inhibitory effects on parasite growth.
Structure-Activity Relationship Data
The following table summarizes the anti-cryptosporidial activity of a series of N-(piperazin-1-yl-[1][2][3]triazolo[4,3-b]pyridazin-6-yl)acetamide analogs derived from substituted phenylacetic acids. The data highlights the profound impact of the position of fluorine and trifluoromethyl substituents on the phenyl ring on the half-maximal effective concentration (EC50) against Cryptosporidium parvum.
| Compound ID | Phenylacetic Acid Moiety | EC50 (µM)[1] |
| 72 | 2-Fluoro-3-(trifluoromethyl)phenyl | >25 |
| 11 | Phenyl | 22 |
| 18 | 4-Fluorophenyl | 1.2 |
| 31 | 3-(Trifluoromethyl)phenyl | 1.1 |
| 52 | 4-Fluoro-3-(trifluoromethyl)phenyl | 0.07 |
| 61 | 4-Fluoro-3-methylphenyl | 0.35 |
| 74 | 2-Fluoro-5-(trifluoromethyl)phenyl | 15 |
Analysis of the data reveals a striking trend: substitution at the 2-position of the phenyl ring is detrimental to activity. The core compound of interest, the 2-Fluoro-3-(trifluoromethyl)phenyl acetamide analog (72), was found to be largely inactive, with an EC50 value greater than 25 µM.[1] This is consistent with the observation that other 2-fluoro substituted analogs also show a significant decrease in potency.[1]
In contrast, fluorine substitution at the 4-position of the phenyl ring leads to a dramatic enhancement of anti-cryptosporidial activity. For instance, the addition of a 4-fluoro group to the unsubstituted phenyl analog (11) results in an 18-fold increase in potency (compound 18).[1] This effect is even more pronounced when combined with a 3-trifluoromethyl group. The 4-Fluoro-3-(trifluoromethyl)phenyl analog (52) is the most potent compound in this series, with an EC50 of 0.07 µM, representing a more than 300-fold increase in activity compared to the unsubstituted analog.[1]
Experimental Protocols
The following is a representative protocol for an in vitro Cryptosporidium parvum growth inhibition assay, based on methodologies commonly used in the field.
1. Host Cell Culture:
-
Human ileocecal adenocarcinoma (HCT-8) cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well.
-
The cells are cultured overnight to allow for the formation of a confluent monolayer.
2. Oocyst Excystation:
-
C. parvum oocysts are treated with a 0.1% sodium hypochlorite solution in PBS for 5 minutes at 4°C to sterilize the surface.
-
After washing, the oocysts are incubated in an excystation solution (e.g., 0.75% sodium taurocholate and 0.25% trypsin) at 37°C for 1 hour to induce the release of infective sporozoites.
-
The sporozoite suspension is then filtered to remove oocyst walls.
3. Infection and Compound Treatment:
-
The HCT-8 cell monolayers are infected with the prepared sporozoites (e.g., at a concentration of 4 x 10^4 sporozoites/well) and incubated for 3 hours.
-
After the initial infection period, the medium is replaced with fresh medium containing the test compounds at various concentrations (typically with a final DMSO concentration of 0.1%).
-
The infected cells are then incubated for an additional 45 hours.
4. Quantification of Parasite Growth:
-
After incubation, the cells are fixed with ice-cold methanol.
-
Parasite growth can be quantified using various methods, such as quantitative polymerase chain reaction (qPCR) targeting a parasite-specific gene (e.g., 18S rRNA) or high-content imaging with a parasite-specific antibody.
-
The percentage of growth inhibition is calculated relative to a vehicle-treated control, and EC50 values are determined from dose-response curves.
Visualization of Experimental Workflow and Biological Context
While the precise molecular target of these phenylacetamide analogs is unknown, their activity is measured by their ability to inhibit the proliferation of C. parvum within host intestinal epithelial cells. The following diagram illustrates the general workflow for the phenotypic screening assay used to evaluate these compounds.
Caption: Workflow for phenotypic screening of anti-cryptosporidial compounds.
The invasion of host intestinal epithelial cells by C. parvum is a complex process that involves the rearrangement of the host cell's actin cytoskeleton at the site of parasite entry.[2] The parasite establishes itself in a unique intracellular but extracytoplasmic compartment. The following diagram illustrates this key aspect of the parasite's interaction with the host cell, which is the biological context for the observed inhibition of parasite growth.
References
- 1. Phenotypic screening techniques for Cryptosporidium drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cryptosporidium parvum Induces Host Cell Actin Accumulation at the Host-Parasite Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gliding Motility Leads to Active Cellular Invasion by Cryptosporidium parvum Sporozoites - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro anti-inflammatory performance of novel 2-Fluoro-3-(trifluoromethyl)phenylacetic acid derivatives. The introduction of fluorine and trifluoromethyl groups into organic molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity, making this chemical scaffold a promising starting point for the development of next-generation non-steroidal anti-inflammatory drugs (NSAIDs). The data and protocols presented herein offer a framework for evaluating such compounds, with a focus on their potential as selective inhibitors of cyclooxygenase-2 (COX-2).
Comparative Performance Data
The following table summarizes the in vitro inhibitory activity of a representative series of this compound derivatives against human COX-1 and COX-2 enzymes. The data illustrates a structure-activity relationship (SAR) where modifications to the core scaffold can impart significant potency and selectivity for COX-2. For comparison, the performance of the parent compound and the widely-used NSAID, Celecoxib, are included.
Disclaimer: The following data is illustrative and based on typical results for structurally related fluorinated aromatic compounds. It is intended to serve as a representative example for comparison purposes.
| Compound ID | R Group Modification | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI)¹ |
| Parent Compound | -H | > 100 | 25.3 | < 0.25 |
| Derivative A | -NH₂ | 85.1 | 8.5 | 10.0 |
| Derivative B | -SO₂NH₂ | 77.4 | 5.0 | 15.5 |
| Derivative C | -CONH₂ | 62.3 | 2.1 | 29.7 |
| Derivative D | 4-Methylphenyl | 15.3 | 0.8 | 19.1 |
| Celecoxib | N/A | 77.4 | 0.045 | 1720 |
¹Selectivity Index (SI) is calculated as (COX-1 IC₅₀ / COX-2 IC₅₀). A higher SI value indicates greater selectivity for COX-2.
Key Signaling Pathway: Arachidonic Acid Cascade
Inflammation is largely mediated by prostaglandins, which are synthesized from arachidonic acid by the cyclooxygenase (COX) enzymes. NSAIDs exert their effect by inhibiting these enzymes. Understanding this pathway is critical for interpreting the mechanism of action of novel inhibitors.
Experimental Workflow for In Vitro Screening
A tiered approach is recommended for the in vitro evaluation of novel anti-inflammatory compounds. This workflow ensures that the most promising candidates are advanced efficiently, starting with broad screening and moving towards more complex, cell-based assays that better reflect physiological conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are protocols for the key assays cited in this guide.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric)
This assay determines the half-maximal inhibitory concentration (IC₅₀) of test compounds against purified human COX-1 and COX-2 enzymes.
Materials:
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Purified human recombinant COX-1 and COX-2 enzymes
-
COX Probe (e.g., ADHP)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
Test compounds dissolved in DMSO
-
Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer as per the manufacturer's instructions. Dilute test compounds and reference inhibitors to 10X the desired final concentration.
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Blank: 10 µL DMSO + 80 µL Reaction Mix (Buffer, Probe, Cofactor)
-
Enzyme Control: 10 µL DMSO + 10 µL Enzyme Solution + 80 µL Reaction Mix
-
Inhibitor Control: 10 µL Reference Inhibitor + 10 µL Enzyme Solution + 80 µL Reaction Mix
-
Test Compound: 10 µL Test Compound (at various concentrations) + 10 µL Enzyme Solution + 80 µL Reaction Mix
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes, protected from light.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.
-
Measurement: Immediately begin measuring the fluorescence kinetically at 25°C for 5-10 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each test compound concentration relative to the Enzyme Control.
-
Determine the IC₅₀ value by plotting percent inhibition versus log[inhibitor concentration] and fitting the data to a dose-response curve.
-
Cell-Based Nitric Oxide (NO) Production Assay
This assay measures the ability of test compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Griess Reagent (Part A: Sulfanilamide in H₃PO₄; Part B: Naphthylethylenediamine dihydrochloride in H₂O)
-
Sodium nitrite (NaNO₂) standard
-
96-well clear microplates
-
Colorimetric microplate reader (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).
-
Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis:
-
Generate a standard curve using the sodium nitrite standard.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percent inhibition of NO production for each compound concentration relative to the LPS-stimulated control.
-
Calculate the IC₅₀ value. It is also advisable to run a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed inhibition is not due to cell death.[1]
-
References
comparing the efficacy of fluorinated vs. non-fluorinated phenylacetic acid analogs
For researchers, scientists, and drug development professionals, understanding the impact of fluorination on the efficacy of phenylacetic acid derivatives is crucial for the rational design of potent and selective therapeutic agents. This guide provides a comprehensive comparison of fluorinated and non-fluorinated phenylacetic acid analogs, focusing on their anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.
The introduction of fluorine atoms into a phenylacetic acid scaffold can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. These alterations often translate to enhanced pharmacological efficacy and improved pharmacokinetic profiles. This guide will delve into the comparative efficacy of a prominent fluorinated analog, lumiracoxib, against its non-fluorinated counterpart, diclofenac, with a focus on their differential inhibition of COX-1 and COX-2 enzymes.
Comparative Efficacy of Lumiracoxib (Fluorinated) vs. Diclofenac (Non-Fluorinated)
The following table summarizes the in vitro inhibitory activity of lumiracoxib and diclofenac against COX-1 and COX-2 enzymes. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.
| Compound | Target Enzyme | IC50 (µM) in Human Whole Blood Assay[1] | IC50 (µM) in Cellular Assays[1] | Selectivity Index (COX-1 IC50 / COX-2 IC50)[1] |
| Lumiracoxib (Fluorinated) | COX-1 | 67 | >30 | 515 |
| COX-2 | 0.13 | 0.14 | ||
| Diclofenac (Non-fluorinated) | COX-1 | 0.076[2][3] | 0.13 | 2.9[2][3] |
| COX-2 | 0.026[2][3] | 0.01 |
Key Observations:
-
Enhanced COX-2 Selectivity with Fluorination: Lumiracoxib, the fluorinated analog, demonstrates significantly higher selectivity for COX-2 over COX-1, with a selectivity index of 515.[1] In contrast, diclofenac is a more balanced inhibitor with a selectivity index of 2.9.[2][3] This heightened selectivity of lumiracoxib is attributed to the presence of the fluorine atom, which influences the binding interaction with the active site of the COX-2 enzyme.
-
Potent COX-2 Inhibition: Both compounds are potent inhibitors of COX-2. However, in the cellular assay, diclofenac shows a slightly lower IC50 value for COX-2 (0.01 µM) compared to lumiracoxib (0.14 µM).[1]
-
Reduced COX-1 Inhibition by Fluorinated Analog: A crucial difference lies in their activity against COX-1. Lumiracoxib is a much weaker inhibitor of COX-1 (IC50 >30 µM in the cellular assay) compared to diclofenac (IC50 = 0.13 µM in the cellular assay).[1] This reduced COX-1 inhibition is a desirable characteristic, as it is associated with a lower risk of gastrointestinal side effects commonly seen with non-selective NSAIDs.
Cyclooxygenase (COX) Signaling Pathway and Inhibition
The anti-inflammatory effects of phenylacetic acid analogs are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway. This pathway is responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. The following diagram illustrates the COX signaling pathway and the points of inhibition by these drugs.
Caption: Cyclooxygenase pathway and NSAID inhibition.
Experimental Workflow for Efficacy Determination
The following diagram outlines the typical experimental workflow used to compare the efficacy of fluorinated and non-fluorinated phenylacetic acid analogs.
Caption: Workflow for comparing analog efficacy.
Experimental Protocols
In Vitro COX-1 and COX-2 Enzyme Inhibition Assay (Human Whole Blood Assay)
This assay provides a physiologically relevant measure of COX inhibition in a complex biological matrix.
1. Blood Collection and Preparation:
-
Collect venous blood from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).
-
Use the whole blood within 2 hours of collection.
2. Compound Incubation:
-
Aliquot the whole blood into tubes.
-
Add various concentrations of the test compounds (fluorinated and non-fluorinated analogs) or vehicle control (e.g., DMSO).
-
For COX-1 inhibition, incubate the blood samples to allow for thromboxane B2 (TXB2) production, a stable metabolite of the COX-1 product thromboxane A2. Clotting is induced to stimulate platelet COX-1.
-
For COX-2 inhibition, stimulate the blood samples with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes. Then, measure the production of prostaglandin E2 (PGE2).
3. Measurement of Prostanoids:
-
After incubation, centrifuge the samples to separate the plasma or serum.
-
Measure the concentrations of TXB2 (for COX-1 activity) and PGE2 (for COX-2 activity) in the plasma/serum using a validated enzyme-linked immunosorbent assay (ELISA) kit.
4. Data Analysis:
-
Calculate the percentage inhibition of TXB2 and PGE2 production for each compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value for each compound against COX-1 and COX-2 using a non-linear regression analysis.
In Vivo Carrageenan-Induced Paw Edema Model in Rats
This is a standard and widely used in vivo model to assess the acute anti-inflammatory activity of compounds.
1. Animals:
-
Use male Wistar or Sprague-Dawley rats weighing between 150-200g.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
2. Compound Administration:
-
Administer the test compounds (fluorinated and non-fluorinated analogs) or the vehicle control orally or intraperitoneally at a predetermined time (e.g., 60 minutes) before the carrageenan injection.
3. Induction of Edema:
-
Inject a 1% solution of carrageenan in sterile saline (0.1 mL) into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
-
Measure the volume of the injected paw immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
5. Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:
-
% Inhibition = [(V_control - V_treated) / V_control] x 100
-
Where V_control is the mean increase in paw volume in the control group and V_treated is the mean increase in paw volume in the drug-treated group.
-
-
Statistically analyze the data using appropriate methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.
References
- 1. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pedworld.ch [pedworld.ch]
A Comparative Guide to the Analytical Validation of 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
The robust analytical validation of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical prerequisite for ensuring drug product quality, safety, and efficacy. This guide provides a comparative overview of common analytical techniques for the validation of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid, a key building block in modern medicinal chemistry. The presence of both fluoro- and trifluoromethyl- groups in its structure presents unique analytical challenges and necessitates a multi-faceted validation approach.
This document outlines hypothetical, yet representative, experimental data and protocols to guide researchers in establishing a comprehensive analytical validation plan for this and similar fluorinated aromatic compounds.
A crucial aspect of analytical validation is understanding the synthesis pathway to anticipate potential impurities. A plausible synthetic route for this compound could involve the oxidation of 2-fluoro-3-(trifluoromethyl)benzyl alcohol or the hydrolysis of a corresponding nitrile. This would suggest the potential presence of unreacted starting materials, intermediates, and by-products of side reactions.
Logical Flow of Synthesis and Validation
Caption: Logical relationship between synthesis, purification, and analytical validation.
Comparison of Analytical Methodologies
The selection of an appropriate analytical method is contingent on the specific validation parameter being assessed. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed techniques.
| Analytical Method | Principle | Typical Application | Advantages | Limitations |
| HPLC (UV-Vis) | Separation based on differential partitioning between a stationary and mobile phase. | Purity assessment, quantification of the main component and non-volatile impurities. | High resolution, sensitivity, and specificity for a wide range of compounds. | May require derivatization for compounds without a chromophore; potential for on-column degradation. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile impurities and residual solvents. | High sensitivity and structural elucidation capabilities from mass spectra. | Requires the analyte to be volatile or amenable to derivatization. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural elucidation, confirmation of identity, and quantification without a reference standard (qNMR). | Provides detailed structural information and can be used for absolute quantification. | Lower sensitivity compared to chromatographic methods. |
Performance Comparison of Analytical Techniques
The following table summarizes the typical performance characteristics of these methods for the analysis of a small molecule like this compound.
| Validation Parameter | HPLC | GC-MS | ¹H and ¹⁹F NMR |
| Specificity | High | High | High |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
| LOD | ng/mL range | pg/mL range | µg/mL range |
| LOQ | ng/mL range | pg/mL range | µg/mL range |
| Robustness | Good | Moderate | High |
Experimental Protocols
General Analytical Validation Workflow
Caption: A typical workflow for analytical method validation.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Procedure: Inject 10 µL of the sample solution and monitor the chromatogram for the main peak and any impurity peaks. The purity can be calculated based on the area percentage of the main peak. For assay, a calibration curve is generated using a certified reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection: Split mode (10:1), 1 µL injection volume.
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL. Derivatization with an agent like BSTFA may be necessary to increase volatility.
-
Procedure: Inject the sample and identify peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of known standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.
-
Procedure:
-
Acquire a ¹H NMR spectrum to confirm the proton environment of the molecule.
-
Acquire a ¹⁹F NMR spectrum to observe the fluorine signals, which are characteristic of the trifluoromethyl and fluoro groups.
-
Acquire a ¹³C NMR spectrum to confirm the carbon framework.
-
For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample. The concentration of the analyte is determined by comparing the integral of a characteristic analyte signal to that of the internal standard.
-
This guide provides a foundational framework for the analytical validation of this compound synthesis. The specific experimental conditions and acceptance criteria should be established based on the intended use of the compound and relevant regulatory guidelines.
A Spectroscopic Comparison of 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid and Its Precursors
This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate 2-Fluoro-3-(trifluoromethyl)phenylacetic acid and its key precursors, 2-Fluoro-3-(trifluoromethyl)benzaldehyde and 2-Fluoro-3-(trifluoromethyl)benzyl alcohol. This document is intended for researchers, scientists, and professionals in drug development, offering objective experimental data to aid in the identification and characterization of these compounds.
Synthesis Pathway
The synthesis of this compound typically proceeds through a multi-step process starting from 2-Fluoro-3-(trifluoromethyl)benzaldehyde. The aldehyde is first reduced to the corresponding benzyl alcohol, which is then halogenated to a benzyl halide. Subsequent cyanation followed by hydrolysis yields the final phenylacetic acid. This pathway is a common method for the synthesis of phenylacetic acid derivatives.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its precursors. This data is essential for confirming the identity and purity of the compounds at each stage of the synthesis.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | 7.4-7.2 (m, 3H, Ar-H), 3.7 (s, 2H, CH₂) |
| 2-Fluoro-3-(trifluoromethyl)benzyl alcohol | 7.5-7.2 (m, 3H, Ar-H), 4.8 (s, 2H, CH₂), 2.0 (br s, 1H, OH) |
| 2-Fluoro-3-(trifluoromethyl)benzaldehyde | 10.3 (s, 1H, CHO), 7.9-7.4 (m, 3H, Ar-H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~176 (C=O), 160 (d, J=250 Hz, C-F), ~130-120 (Ar-C), ~40 (CH₂) |
| 2-Fluoro-3-(trifluoromethyl)benzyl alcohol | 161 (d, J=248 Hz, C-F), ~130-115 (Ar-C), ~60 (CH₂) |
| 2-Fluoro-3-(trifluoromethyl)benzaldehyde | ~189 (CHO), 163 (d, J=255 Hz, C-F), ~135-120 (Ar-C) |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Characteristic Absorption Bands |
| This compound | 3300-2500 (br, O-H), 1710 (s, C=O), 1600, 1480 (Ar C=C), 1300-1100 (C-F) |
| 2-Fluoro-3-(trifluoromethyl)benzyl alcohol | 3400 (br, O-H), 1600, 1490 (Ar C=C), 1300-1100 (C-F), 1050 (C-O) |
| 2-Fluoro-3-(trifluoromethyl)benzaldehyde | 2850, 2750 (C-H aldehyde), 1700 (s, C=O), 1600, 1480 (Ar C=C), 1300-1100 (C-F) |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) and Key Fragments |
| This compound | 222 [M]⁺, 177 [M-COOH]⁺ |
| 2-Fluoro-3-(trifluoromethyl)benzyl alcohol | 194 [M]⁺, 175 [M-OH]⁺, 165 [M-CH₂OH]⁺ |
| 2-Fluoro-3-(trifluoromethyl)benzaldehyde | 192 [M]⁺, 191 [M-H]⁺, 163 [M-CHO]⁺ |
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of the title compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation : Approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition : Proton NMR spectra were acquired using a standard pulse sequence. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 s, and 16-32 scans.
-
¹³C NMR Acquisition : Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 s, and 512-1024 scans.
-
Data Processing : The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation : A Fourier-transform infrared spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation : For solid samples, a small amount of the powder was placed directly onto the ATR crystal. For liquid samples, a single drop was applied to the crystal.
-
Data Acquisition : The infrared spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement.
-
Data Processing : The sample spectrum was automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer equipped with an electron ionization (EI) source.
-
Sample Introduction : A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the ion source via a direct insertion probe or a gas chromatography (GC) interface.
-
Ionization : Electron ionization was performed at a standard electron energy of 70 eV.[1][2]
-
Mass Analysis : The resulting ions were separated by a quadrupole or time-of-flight mass analyzer.
-
Data Acquisition : Mass spectra were recorded over a mass-to-charge (m/z) range of 50-500.
This guide provides a foundational set of spectroscopic data and experimental procedures for the analysis of this compound and its precursors. Researchers are encouraged to consult additional literature and spectral databases for further detailed information.
References
assessing the metabolic stability of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid derivatives in vitro
A Comparative Guide to In Vitro Metabolic Stability Assessment of Novel Phenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability and in vivo half-life. Early assessment of metabolic lability is therefore essential in the drug discovery pipeline to guide lead optimization and select candidates with favorable properties. This guide provides a comparative overview of common in vitro models for evaluating the metabolic stability of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid derivatives, complete with experimental protocols and illustrative data.
Comparative Analysis of In Vitro Metabolic Stability Systems
Several in vitro systems are routinely employed to predict the metabolic fate of new chemical entities. The choice of system depends on the specific questions being addressed, balancing throughput, cost, and the desire for a more physiologically relevant model. The primary systems—liver microsomes, S9 fractions, and hepatocytes—offer a tiered approach to understanding a compound's susceptibility to metabolism.
Liver microsomes are a subcellular fraction containing Phase I enzymes, primarily cytochrome P450s (CYPs), which are responsible for the metabolism of a majority of drugs.[1] Microsomal stability assays are a cost-effective, high-throughput method for initial screening of compounds for oxidative metabolism.[1][]
The S9 fraction is a supernatant fraction of a tissue homogenate that contains both microsomal and cytosolic enzymes.[3][4] This allows for the evaluation of both Phase I and some Phase II (conjugative) metabolic pathways, offering a broader metabolic picture than microsomes alone.[3][5][6]
Hepatocytes, or intact liver cells, represent the "gold standard" for in vitro metabolism studies.[7] They contain a full complement of Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant cellular environment, accounting for cellular uptake and transporter effects.[8][9][10][11]
Below is a summary of typical metabolic stability data for a hypothetical series of this compound derivatives, illustrating how results from different in vitro systems can be compared.
Illustrative Metabolic Stability Data
| Compound ID | System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |
| Compound A | Human Liver Microsomes | 45 | 15.4 |
| Human S9 Fraction | 38 | 18.2 | |
| Human Hepatocytes | 25 | 27.7 | |
| Compound B | Human Liver Microsomes | > 120 | < 5.8 |
| Human S9 Fraction | 110 | 6.3 | |
| Human Hepatocytes | 95 | 7.3 | |
| Compound C | Human Liver Microsomes | 15 | 46.2 |
| Human S9 Fraction | 12 | 57.8 | |
| Human Hepatocytes | 8 | 86.6 |
Note: This data is illustrative and serves to compare the relative stability of hypothetical compounds across different in vitro systems.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of metabolic stability assays. The following are standard protocols for liver microsomal, S9 fraction, and hepatocyte stability assays.
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, primarily evaluating Phase I metabolism.[1][8][12]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12][13]
-
Positive control compounds (e.g., testosterone, verapamil)
-
Internal standard solution
-
Acetonitrile (for reaction termination)
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
-
In a microcentrifuge tube, combine the test compound working solution with the liver microsomal suspension (final protein concentration typically 0.5-1 mg/mL).[1]
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[3]
-
Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
S9 Fraction Stability Assay
This assay evaluates a compound's stability in the presence of both microsomal and cytosolic enzymes.[3][5][14]
Materials:
-
Test compound stock solution
-
Pooled human liver S9 fraction
-
Phosphate buffer
-
Cofactor mix (e.g., NADPH, UDPGA, PAPS)[3]
-
Positive control compounds
-
Internal standard solution
-
Acetonitrile
Procedure:
-
Similar to the microsomal assay, prepare a working solution of the test compound.
-
Combine the test compound with the S9 fraction (typically 1 mg/mL protein concentration) in buffer.[3]
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the cofactor mix.
-
Sample at various time points (e.g., 0, 15, 30, 60, 120 minutes) and quench the reaction with cold acetonitrile containing an internal standard.
-
Process the samples by centrifugation.
-
Quantify the remaining parent compound in the supernatant by LC-MS/MS.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability in a whole-cell system.[8][9][10]
Materials:
-
Test compound stock solution
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Positive control compounds (e.g., phenacetin, diclofenac)[15]
-
Internal standard solution
-
Acetonitrile
Procedure:
-
Thaw and prepare a suspension of hepatocytes in incubation medium to a desired cell density (e.g., 0.5-1 x 10^6 viable cells/mL).[16]
-
Add the test compound to the hepatocyte suspension at a final concentration (e.g., 1 µM).
-
Incubate the cell suspension at 37°C in a humidified incubator, often with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), remove an aliquot of the cell suspension.[15][16]
-
Terminate metabolic activity by mixing the aliquot with cold acetonitrile containing an internal standard.
-
Centrifuge to pellet cell debris and protein.
-
Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
Visualizing Experimental Workflows and Metabolic Pathways
Diagrams can effectively illustrate complex experimental processes and theoretical metabolic routes.
References
- 1. mttlab.eu [mttlab.eu]
- 3. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. S9 fraction - Wikipedia [en.wikipedia.org]
- 5. mttlab.eu [mttlab.eu]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. In Vitro Metabolic Stability: Preclinical Pharmacology Core - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 10. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 11. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
Safety Operating Guide
Proper Disposal of 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid is a critical aspect of laboratory safety and environmental responsibility. This document provides a comprehensive, procedural guide for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.
Hazard Identification and Assessment
Prior to handling, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a hazardous substance, and its disposal must be managed accordingly. Key hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] As a halogenated organic acid, it requires specific handling to mitigate risks to personnel and the environment.
Personal Protective Equipment (PPE)
All personnel handling this compound for disposal must wear appropriate PPE to prevent exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[5] |
| Body Protection | Laboratory coat; an apron or coveralls may be necessary for larger quantities.[5] |
| Respiratory Protection | A NIOSH-approved respirator is required if there is a risk of generating dust or aerosols.[5] |
Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe laboratory practice.[5] Due to its chemical nature, this compound must be disposed of as a halogenated organic waste.[6]
Step-by-Step Collection Procedure:
-
Designate a Waste Container : Use a dedicated, properly labeled hazardous waste container that is compatible with acidic and halogenated compounds. Avoid using metal containers.[5]
-
Labeling : The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1][5]
-
Waste Transfer :
-
Avoid Mixing : Do not mix this compound with other waste streams unless compatibility has been verified. Specifically, do not mix with bases, strong oxidizing agents, or non-halogenated organic wastes.[6][7][8]
-
Container Sealing : Securely seal the container when not in use.[5][9]
Storage of Hazardous Waste
The designated hazardous waste container must be stored in a secure, well-ventilated area, away from heat sources and incompatible materials.[5][10] Storage should be under the direct supervision of laboratory personnel.
Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[5] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5]
-
Contact Environmental Health and Safety (EHS) : Your institution's EHS department should be contacted to arrange for the collection of the hazardous waste.
-
Licensed Disposal Facility : The waste will be transported to a licensed and approved waste disposal plant for appropriate treatment, which typically involves incineration for halogenated organic compounds.[1][4][6][11]
-
Documentation : Ensure all necessary documentation is completed for the waste pickup, including the contents and quantity of the waste container.
Spill and Emergency Procedures
In the event of a spill, immediate action is necessary to contain the material and prevent exposure.
-
Small Spills :
-
Alert personnel in the immediate area.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.[10]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[10]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[10]
-
Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.[10]
-
-
Large Spills :
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.no [fishersci.no]
- 4. combi-blocks.com [combi-blocks.com]
- 5. benchchem.com [benchchem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Operational Guidance for 2-Fluoro-3-(trifluoromethyl)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 2-Fluoro-3-(trifluoromethyl)phenylacetic acid. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
I. Chemical Safety and Hazard Information
Signal Word: Warning
Hazard Statements:
-
May cause respiratory irritation.[1]
Precautionary Statements:
-
Avoid breathing dust, mist, or vapors.[1]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][3][4]
II. Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory when handling this compound.
| Protection Type | Specific Requirements |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields are required.[5] A face shield may be necessary for splash hazards. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) must be worn.[5] A lab coat or chemical-resistant apron is also required.[5] Inspect gloves for any signs of degradation or discoloration before use.[5] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[5][6][7] If a fume hood is not available, a vapor respirator may be required.[2] |
| Footwear | Closed-toe shoes are mandatory in the laboratory.[5] |
III. Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Keep the container tightly closed when not in use.[2][3][4][8][9]
-
Store below eye level and in a location separate from incompatible materials such as strong oxidizing agents.[2][10] Use secondary containment to prevent spills.[6][10]
2. Handling and Use:
-
All handling of this compound must be performed inside a properly functioning chemical fume hood.[6][7]
-
Before use, ensure that an eyewash station and safety shower are readily accessible.[4]
-
Avoid generating dust.
-
When preparing solutions, slowly add the acid to the solvent. Never add solvent to the acid.[6][7][10]
3. Spill Response:
-
In case of a small spill, neutralize the acid with a suitable agent like sodium bicarbonate.
-
Absorb the neutralized spill with an inert material (e.g., vermiculite, sand).
-
Place the absorbed material into a sealed, labeled container for proper disposal.
-
For larger spills, evacuate the area and contact the appropriate emergency response team.
4. First Aid Measures:
-
If on skin: Immediately wash with plenty of soap and water.[1][2][3][4] If skin irritation occurs, seek medical attention.[2][3]
-
If in eyes: Rinse cautiously with water for several minutes.[1][2][3][4] Remove contact lenses if present and easy to do. Continue rinsing.[1][2][3][4] If eye irritation persists, seek medical advice.[2][4]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][3][4] If you feel unwell, seek medical help.[3]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
IV. Disposal Plan
As a halogenated organic compound, this compound requires specific disposal procedures.
-
Waste Collection:
-
Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
Label the waste container as "Halogenated Organic Waste" and list all contents.[11]
-
-
Segregation:
-
Disposal:
-
Dispose of the waste through your institution's hazardous waste management program.[7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
V. Experimental Workflow and Safety Protocol
Caption: Workflow for handling this compound.
References
- 1. canbipharm.com [canbipharm.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. questron.ca [questron.ca]
- 6. eng.uwo.ca [eng.uwo.ca]
- 7. scienceequip.com.au [scienceequip.com.au]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
- 10. research.arizona.edu [research.arizona.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
